Technical Documentation Center

5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole
  • CAS: 477867-62-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-Ethoxy-2-(4-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole. Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] This document outlines a robust and reproducible synthetic methodology, detailed experimental protocols, and a thorough characterization of the target compound using a suite of modern analytical techniques. The causality behind experimental choices is explained, ensuring that researchers can not only replicate the findings but also adapt the methodology for the synthesis of related analogues. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Introduction: The Significance of Substituted Oxazoles

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The substitution pattern on the oxazole ring plays a crucial role in modulating these properties. The incorporation of a 4-fluorophenyl group at the 2-position is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable fluorine-protein interactions. The ethoxy group at the 5-position can influence the molecule's lipophilicity and electronic properties, potentially impacting its pharmacokinetic and pharmacodynamic profile.

The target molecule, 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, represents a promising scaffold for further derivatization and biological evaluation. This guide provides a detailed roadmap for its efficient synthesis and unambiguous characterization, laying the groundwork for future research and development in this area.

Strategic Approach to Synthesis

Several methods exist for the synthesis of substituted oxazoles, with the Robinson-Gabriel and van Leusen reactions being among the most prominent.[3] For the synthesis of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, a modified approach based on the principles of the van Leusen reaction is often employed due to its versatility and the commercial availability of the starting materials. This pathway involves the base-mediated cycloaddition of an aldehyde with an isocyanoacetate derivative.

The chosen synthetic strategy is depicted in the workflow diagram below:

Synthesis_Workflow A 4-Fluorobenzaldehyde E Reaction Mixture A->E B Ethyl Isocyanoacetate B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Methanol) D->E F Reflux E->F G Work-up & Purification F->G H 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole G->H

Caption: Synthetic workflow for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of the target compound.

3.1. Materials and Reagents

ReagentPuritySupplier
4-Fluorobenzaldehyde≥98%Sigma-Aldrich
Ethyl Isocyanoacetate≥95%Sigma-Aldrich
Potassium Carbonate (K2CO3)≥99%Fisher Scientific
Methanol (Anhydrous)≥99.8%VWR
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium Sulfate (Anhydrous)ACS GradeVWR

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

  • Addition of Base: While stirring, add potassium carbonate (1.5 equivalents). Stir the suspension for 10 minutes to ensure partial dissolution.

  • Addition of Reagents: To the stirred suspension, add 4-fluorobenzaldehyde (1.0 equivalent). Subsequently, add ethyl isocyanoacetate (1.1 equivalents) dropwise over a period of 15 minutes. The dropwise addition is crucial to control the initial exotherm of the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole as a solid.

Comprehensive Characterization

A battery of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compound.

4.1. Physical Properties

PropertyValue
AppearanceWhite to off-white solid
Molecular FormulaC₁₂H₁₀FNO₂
Molecular Weight223.21 g/mol
Melting PointTo be determined
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, Acetone)

4.2. Spectroscopic and Chromatographic Analysis

The logical flow of the characterization process is outlined below:

Characterization_Workflow A Synthesized Compound B Purity Assessment (HPLC) A->B C Structural Elucidation A->C I Confirmed Structure B->I D Proton NMR (¹H NMR) C->D E Carbon NMR (¹³C NMR) C->E F Fluorine NMR (¹⁹F NMR) C->F G Mass Spectrometry (MS) C->G H Infrared Spectroscopy (IR) C->H D->I E->I F->I G->I H->I

Caption: Workflow for the characterization of the target compound.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of small organic molecules.[4][5] A reverse-phase HPLC method is typically developed for this purpose.

  • Protocol:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Expected Outcome: A single major peak with a retention time characteristic of the product, indicating high purity.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals include those for the ethoxy group (a triplet and a quartet), the aromatic protons of the fluorophenyl ring (multiplets), and the proton on the oxazole ring.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. Distinct signals are expected for each carbon atom in the ethoxy, fluorophenyl, and oxazole moieties.

  • ¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[6] A single signal is expected for the fluorine atom on the phenyl ring, and its chemical shift and coupling constants provide valuable structural confirmation.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern.[7]

  • Technique: Electrospray Ionization (ESI) is a suitable method.

  • Expected Outcome: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 224.07.

4.2.4. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1][8][9]

  • Expected Absorptions:

    • C=N stretching of the oxazole ring.

    • C-O-C stretching of the ethoxy group and the oxazole ring.

    • C-F stretching of the fluorophenyl group.

    • Aromatic C-H stretching.

4.3. Summary of Expected Characterization Data

TechniqueExpected Key Data
HPLC Single major peak, purity >95%
¹H NMR Signals for ethoxy, aromatic, and oxazole protons
¹³C NMR Resonances for all unique carbons
¹⁹F NMR A single resonance for the fluorine atom
MS (ESI+) [M+H]⁺ at m/z 224.07
IR (cm⁻¹) Characteristic C=N, C-O, C-F, and aromatic C-H stretches

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when handling the reagents and the product.

  • 4-Fluorobenzaldehyde: May cause respiratory irritation. Handle in a well-ventilated fume hood.[10][11]

  • Ethyl Isocyanoacetate: Flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation.[12][13]

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10][13]

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole. The comprehensive characterization protocol ensures the unambiguous identification and purity assessment of the final product. The information presented herein is intended to empower researchers to confidently synthesize and utilize this and related oxazole derivatives in their scientific endeavors, particularly in the fields of drug discovery and materials science.

References

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • ACS Publications. Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. Available from: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]

  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
  • NIST. Mass spectra of fluorocarbons. Available from: [Link]

  • PMC. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]

  • Chromatography Online. The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. Available from: [Link]

  • AIP Advances. Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Small Organic Acids on Newcrom B Column. Available from: [Link]

  • R Discovery. Infra-red spectra of oxazole and its alkyl derivatives—I. Available from: [Link]

  • ResearchGate. High-resolution infrared and theoretical study of gaseous oxazole in the 600–1400cm−1 region | Request PDF. Available from: [Link]

  • PMC. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Available from: [Link]

  • University of Toronto. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. Available from: [Link]

  • Sdfine. 4-fluorobenzaldehyde. Available from: [Link]

  • Chemoventory. SAFETY DATA SHEET. Available from: [Link]

  • J-Stage. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. Available from: [Link]

  • MDPI. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Available from: [Link]

  • PubMed. Characterization of 2,5-diaryl-1,3,4-oxadiazolines by Multinuclear Magnetic Resonance and Density Functional Theory Calculations. Investigation on a Case of Very Remote Hammett Correlation. Available from: [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Available from: [Link]

  • MSPTM. Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives. Available from: [Link]

  • Academia.edu. A convenient synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl substituted heterocyclic compounds. Available from: [Link]

  • Google Patents. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

Sources

Exploratory

Physicochemical Profiling and Scaffold Utility of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Ethoxy-2-(4-fluorophenyl)-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (CAS: 477867-62-2) represents a highly versatile building block. By integrating an electron-rich oxazole core with a metabolically robust 4-fluorophenyl moiety and a lipophilic ethoxy ether, this molecule serves as a prime candidate for lead optimization. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and validated analytical workflows.

Structural Rationale and Mechanistic Insights

The architecture of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole is not arbitrary; it is a masterclass in rational drug design, engineered to overcome common metabolic liabilities.

  • The Oxazole Core: Operating as a classical bioisostere for amides and esters, the 1,3-oxazole ring provides a rigid, planar geometry that mimics peptide bonds without the associated proteolytic liability. As noted by Meanwell in his seminal review on bioisosteres[1], oxazoles enhance metabolic stability while maintaining critical hydrogen-bond acceptor vectors (via the nitrogen and oxygen atoms). The weak basicity of the oxazole nitrogen (conjugate acid pKa ~0.8) ensures the molecule remains predominantly un-ionized at physiological pH, facilitating passive membrane permeability.

  • The 4-Fluorophenyl Motif: The substitution of hydrogen with fluorine at the para-position of the phenyl ring is a deliberate tactic to block cytochrome P450 (CYP450)-mediated aromatic hydroxylation. The high bond dissociation energy of the C-F bond provides a steric and electronic shield. Purser et al.[2] extensively documented how such fluorination strategies drastically prolong the in vivo half-life of drug candidates by shutting down primary Phase I metabolic clearance pathways.

  • The 5-Ethoxy Group: The ethoxy ether acts as an electron-donating group (EDG), subtly increasing the electron density of the oxazole ring. More importantly, it modulates the lipophilicity of the molecule, pushing it into the optimal range for central nervous system (CNS) penetration or oral bioavailability.

Pathway A 5-Ethoxy-2-(4-fluorophenyl) -1,3-oxazole B Hepatic CYP450 (Phase I Metabolism) A->B Substrate Binding C C-F Bond Resistance (Blocks para-hydroxylation) B->C Steric/Electronic Shield D O-Deethylation (Minor Pathway) B->D Ether Cleavage E Prolonged Half-Life (Enhanced Exposure) C->E Primary Outcome D->E Active/Inactive Metabolite

Metabolic trajectory of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole highlighting CYP450 resistance.

Physicochemical Profiling

Understanding baseline physicochemical metrics is critical for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) behavior. The molecule adheres strictly to Lipinski's Rule of Five[3], indicating excellent theoretical oral bioavailability.

PropertyValueClinical / Experimental Significance
Molecular Formula C₁₁H₁₀FNO₂Core scaffold composition.
Molecular Weight 207.20 g/mol < 500 Da; highly favorable for passive transcellular diffusion.
Topological Polar Surface Area (TPSA) 35.26 Ų< 90 Ų; predictive of excellent blood-brain barrier (BBB) penetration.
Predicted LogP ~2.8 - 3.2Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Hydrogen Bond Donors (HBD) 0Enhances lipophilicity and limits desolvation energy penalties during binding.
Hydrogen Bond Acceptors (HBA) 4N, O (oxazole), O (ethoxy), F. Facilitates target binding without violating Lipinski rules.
Predicted Density 1.2 ± 0.1 g/cm³Standard density profile for fluorinated heterocyclic solids/liquids.
Predicted Boiling Point 301.7 ± 48.0 °CIndicates high thermal stability, suitable for aggressive synthetic conditions.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that experimental data is only as reliable as the assay's internal validation. The following protocols are designed as self-validating systems to accurately characterize this oxazole derivative.

Protocol 1: High-Resolution LC-MS/MS for Purity and Stability Assessment

Causality: We utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization (ESI) mass spectrometry. ESI in positive mode (ESI+) is selected because the oxazole nitrogen, despite being a weak base, readily accepts a proton in acidic mobile phases to form the [M+H]⁺ ion at m/z 208.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Self-Validation: Spike the sample with 100 ng/mL of an isotopically labeled internal standard (e.g., D5-diazepam) to monitor and correct for ionization suppression.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The hydrophobic C18 stationary phase is chosen specifically to retain the lipophilic ethoxy and fluorophenyl groups, ensuring sharp peak shapes.

  • Gradient Elution: Run a 5-minute gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid). The acidic modifier ensures consistent protonation of the oxazole core.

  • Mass Detection: Monitor the precursor ion m/z 208.07. Apply a collision energy of 20-25 eV to induce fragmentation. Expected product ions include the loss of the ethoxy group (m/z ~162) and subsequent cleavage of the oxazole ring.

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method

Causality: While computational LogP (cLogP) is useful, experimental validation is mandatory. The shake-flask method provides the true thermodynamic partition coefficient, essential for verifying Lipinski's permeability parameters[3].

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation of the phases.

  • Partitioning: Dissolve the oxazole derivative in the octanol phase to a concentration of 100 µM. Add an equal volume of the saturated PBS phase.

  • Equilibration: Shake the biphasic system mechanically at 25°C for 2 hours, followed by centrifugation at 3000 x g for 15 minutes to achieve complete phase separation.

    • Self-Validation: Perform the assay in triplicate at three different concentrations (e.g., 10 µM, 50 µM, 100 µM) to ensure the partition coefficient is independent of concentration, thereby ruling out compound aggregation.

  • Quantification: Quantify the concentration of the compound in both phases using the LC-MS/MS method described in Protocol 1. Calculate LogP as Log10​([ConcentrationOctanol​]/[ConcentrationPBS​]) .

Workflow A Compound Solubilization (DMSO Stock) B RP-HPLC Separation (C18 Column, Gradient) A->B Injection D Shake-Flask Partitioning (Octanol/Water) A->D Aliquot C ESI+ MS/MS Detection (Precursor m/z 208) B->C Elution E Physicochemical Profiling (LogP, Purity, Stability) C->E Mass Confirmation D->E Concentration Ratio

Integrated analytical workflow for the physicochemical characterization of the oxazole derivative.

Conclusion

5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole is a structurally optimized scaffold that elegantly balances lipophilicity, metabolic stability, and target-binding potential. By leveraging the bioisosteric properties of the oxazole ring and the metabolic shielding of the C-F bond, this molecule serves as a highly tractable starting point for advanced drug discovery programs. Rigorous, self-validating analytical workflows, as detailed above, are essential to translate its theoretical physicochemical advantages into tangible clinical assets.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

Sources

Foundational

Spectroscopic Elucidation of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole: A Comprehensive Technical Guide

Executive Summary & Electronic Architecture In modern drug discovery, 1,3-oxazole derivatives are privileged scaffolds due to their robust bioactivity and favorable pharmacokinetic profiles. The compound 5-Ethoxy-2-(4-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Electronic Architecture

In modern drug discovery, 1,3-oxazole derivatives are privileged scaffolds due to their robust bioactivity and favorable pharmacokinetic profiles. The compound 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole represents a highly specific, electronically polarized molecular system.

As an application scientist, I do not view this molecule merely as a collection of atoms, but as a dynamic "push-pull" electronic conduit. The ethoxy group at the C-5 position acts as a strong π -electron donor (+M effect), while the 4-fluorophenyl group at the C-2 position acts as an electron acceptor/modulator (-I effect from fluorine, coupled with extended conjugation). The 1,3-oxazole core serves as the transmission bridge for this electronic cross-talk. Understanding this causality is paramount, as every spectroscopic signature—from the shielded protons in NMR to the specific fragmentation pathways in mass spectrometry—is a direct consequence of this underlying electronic architecture.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, ensuring rigorous scientific integrity for downstream pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density

NMR spectroscopy provides the most granular view of the molecule's electronic distribution. We employ a multinuclear ( 1 H, 13 C, 19 F) approach to create an interlocking, self-validating dataset[1].

Mechanistic Interpretation of Chemical Shifts
  • 1 H NMR: The most diagnostic proton is the oxazole H-4. In an unsubstituted oxazole, H-4 typically resonates around 7.1 ppm. However, the strong +M resonance effect from the adjacent C-5 ethoxy oxygen pushes electron density directly onto the C-4 carbon. This intense shielding shifts the H-4 proton significantly upfield to a singlet at ~6.2–6.4 ppm . The 4-fluorophenyl protons appear as a classic AA'BB' multiplet (~7.0–8.0 ppm), further split by the spin-active 19 F nucleus ( JHF​ coupling).

  • 13 C NMR: The carbon framework validates the proton data. The C-4 carbon is highly shielded (~105 ppm) due to the aforementioned ethoxy resonance. The fluorophenyl ring exhibits characteristic carbon-fluorine spin-spin splitting, which is highly diagnostic. The C-4' carbon (directly attached to F) will appear as a doublet with a massive one-bond coupling constant ( 1JCF​≈245 Hz)[1].

  • 19 F NMR: Fluorine-19 is 100% naturally abundant and highly sensitive to its local electronic environment, providing a background-free signal[2]. The 4-fluorophenyl group typically yields a sharp multiplet (due to coupling with adjacent protons) around -110 to -115 ppm relative to CFCl 3​ . Computational models confirm that the extended conjugation through the oxazole ring slightly deshields the fluorine compared to isolated fluorobenzenes[3].

Standardized Multinuclear NMR Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to:

  • Sample Preparation: Dissolve 15 mg of high-purity analyte in 0.6 mL of CDCl 3​ (100 atom % D). Add 0.03% v/v Tetramethylsilane (TMS) as the internal standard for 1 H and 13 C.

  • 19 F Referencing (Critical Step): Insert a coaxial capillary containing Trichlorofluoromethane (CFCl 3​ ) into the NMR tube. Causality: Using a coaxial insert prevents any chemical interaction or solvent-induced shifting between the fluorinated reference standard and the highly polarized analyte.

  • Acquisition Parameters:

    • 1 H: 400 MHz or higher, 30° pulse angle, relaxation delay (D1) of 2.0 s.

    • 13 C: 100 MHz or higher, broadband proton decoupling (WALTZ-16), D1 of 2.0 s.

    • 19 F: 376 MHz, proton-coupled and proton-decoupled spectra should be acquired sequentially to validate JHF​ connectivity.

NMR_Workflow S1 1. Sample Prep (CDCl₃ + TMS + CFCl₃ Capillary) S2 2. ¹H NMR (Identify H-4 Shielding) S1->S2 S3 3. ¹³C NMR (Map ¹J_CF to ³J_CF Couplings) S2->S3 S4 4. ¹⁹F NMR (Confirm -110 ppm Shift) S3->S4 S5 5. Structural Validation (Cross-reference J-couplings) S4->S5

Self-validating multinuclear NMR acquisition and processing workflow.
Quantitative NMR Data Summary

Table 1: Predicted Multinuclear NMR Spectral Assignments

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)AssignmentElectronic Causality
1 H 1.45Triplet (3H) 3JHH​=7.1 -OCH 2​ CH 3​ Standard aliphatic splitting
1 H 4.20Quartet (2H) 3JHH​=7.1 -OCH 2​ CH 3​ Deshielded by adjacent oxygen
1 H 6.30Singlet (1H)N/AOxazole H-4 Shielded by +M effect of ethoxy
1 H 7.15Apparent t (2H) 3JHH​≈8.5,3JHF​≈8.5 Phenyl H-3', H-5' Ortho to Fluorine
1 H 7.95Apparent dd (2H) 3JHH​≈8.5,4JHF​≈5.5 Phenyl H-2', H-6' Ortho to Oxazole
13 C 105.0SingletN/AOxazole C-4 High electron density from OEt
13 C 163.5Doublet 1JCF​≈248 Phenyl C-4' Direct C-F bond
19 F -112.5Multiplet 3JHF​≈8.5 Phenyl F Modulated by conjugated system

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Dynamics

FT-IR spectroscopy provides orthogonal validation of the functional groups. The oxazole ring possesses a highly conjugated π -system that yields characteristic stretching frequencies[4].

Key Vibrational Modes
  • Oxazole Core: The C=N stretch of the oxazole ring typically appears as a sharp, strong band between 1610–1650 cm −1 . The aromatic C=C stretches of both the oxazole and the fluorophenyl ring will manifest as multiple bands between 1500–1600 cm −1 [4].

  • Ethoxy Group: The asymmetric C-O-C stretching vibration is highly diagnostic, presenting as a strong, broad band around 1200–1250 cm −1 .

  • Carbon-Fluorine Bond: The C-F stretch is notoriously intense due to the large change in the dipole moment during vibration. It typically overlaps with the C-O-C stretch region, appearing between 1200–1250 cm −1 .

Table 2: FT-IR Vibrational Modes

Wavenumber (cm −1 )IntensityModeAssignment
3100–3150Weak ν (C-H)Aromatic/Oxazole C-H stretch
2850–2980Medium ν (C-H)Aliphatic C-H stretch (Ethoxy)
1625Strong ν (C=N)Oxazole ring stretch
1220Very Strong ν (C-O-C) / ν (C-F)Ethoxy ether stretch / Aryl fluoride stretch

Mass Spectrometry (MS): Fragmentation Causality

Electron Ionization (EI) mass spectrometry at 70 eV induces specific, predictable fragmentation pathways. The behavior of oxazoles under EI conditions is heavily dictated by the stability of the resulting cations and the expulsion of neutral, stable molecules (like CO and HCN).

Fragmentation Logic
  • Molecular Ion: The molecular ion [M]+∙ will appear at m/z 207 , reflecting the intact molecule.

  • Primary Cleavage (Loss of Ethylene): Alkoxy-substituted aromatics and heteroaromatics readily lose an alkene via a McLafferty-type rearrangement or direct cleavage. The loss of ethylene (C 2​ H 4​ , 28 Da) from the ethoxy group yields a stable 5-hydroxyoxazole radical cation at m/z 179 . Causality: The driving force is the formation of a highly conjugated, stable enol/keto tautomeric system on the oxazole ring.

  • Secondary Cleavage (Ring Opening): The m/z 179 fragment undergoes characteristic oxazole ring cleavage. The expulsion of carbon monoxide (CO, 28 Da) from the C-5 position yields a fragment at m/z 151 . Alternatively, cleavage of the oxazole ring can yield a stable 4-fluorobenzoyl cation at m/z 123 .

MS_Pathway M Molecular Ion [M]⁺ m/z 207 F1 Loss of Ethylene (-28 Da) m/z 179 M->F1 -C₂H₄ (Ethoxy Cleavage) F2 Loss of CO (-28 Da) m/z 151 F1->F2 -CO (Oxazole Ring Opening) F3 Fluorobenzoyl Cation m/z 123 F1->F3 -HCN + Rearrangement

EI-MS Fragmentation Pathway of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole.
Standardized GC-MS Protocol
  • Sample Introduction: Dilute the sample to 10 μ g/mL in GC-grade dichloromethane. Inject 1 μ L into the GC inlet operating in split mode (10:1 ratio) at 250°C.

  • Chromatography: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m). Program the oven from 100°C to 280°C at 15°C/min.

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan mass range from m/z 50 to 300. Causality: 70 eV is the universally standardized energy for EI, ensuring the fragmentation pattern can be reliably cross-referenced against established oxazole libraries.

Table 3: EI-MS Fragmentation Summary

m/zRelative AbundanceFragment IdentityMechanistic Origin
207 High [M]+∙ Intact Molecular Ion
179 Base Peak (100%) [M−C2​H4​]+∙ Expulsion of ethylene from ethoxy group
151 Medium [M−C2​H4​−CO]+∙ Oxazole ring opening and CO loss
123 High [FC6​H4​CO]+ Cleavage yielding stable fluorobenzoyl cation

Conclusion

The spectroscopic analysis of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole requires a holistic understanding of its electronic push-pull system. By correlating the extreme shielding of the oxazole H-4 proton in NMR, the intense C-F and C-O-C vibrational overlaps in FT-IR, and the highly specific ethylene-loss pathway in EI-MS, researchers can establish a rigorously self-validating data matrix. Adhering to the standardized protocols outlined above ensures that the structural elucidation is both accurate and authoritative, meeting the strict tolerances required for advanced drug development workflows.

References

  • MASS SPECTROMETRY OF OXAZOLES Semantic Scholar
  • Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR White Rose Research Online
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon ChemRxiv
  • Advanced NMR techniques for structural characteriz
  • High-resolution infrared and theoretical study of gaseous oxazole in the 600–1400cm−1 region ResearchG

Sources

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (CAS 477867-62-2)

Executive Summary In modern drug discovery, the strategic incorporation of privileged heterocyclic scaffolds is paramount for developing targeted therapeutics. The 1,3-oxazole ring serves as a highly versatile, metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of privileged heterocyclic scaffolds is paramount for developing targeted therapeutics. The 1,3-oxazole ring serves as a highly versatile, metabolically stable bioisostere for amides and esters. This technical guide provides an in-depth analysis of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole , a critical intermediate utilized in the synthesis of advanced pharmaceutical compounds. By detailing its physicochemical properties, structural rationale, and a self-validating synthetic protocol, this whitepaper equips medicinal chemists and process scientists with the authoritative frameworks necessary to leverage this building block in high-throughput drug development pipelines.

Physicochemical Profiling & Identification

Accurate compound characterization is the first step in any robust synthetic workflow. The following table summarizes the core physicochemical properties of the target intermediate, providing a baseline for analytical validation [1].

PropertyValue / Description
IUPAC Name 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole
CAS Registry Number 477867-62-2
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.20 g/mol
Appearance Solid / Crystalline powder (typically)
Predicted Density 1.2 ± 0.1 g/cm³
Predicted Boiling Point 301.7 ± 48.0 °C at 760 mmHg
Predicted Flash Point 136.3 ± 29.6 °C

Mechanistic Role in Drug Discovery

As a Senior Application Scientist, I frequently observe that the selection of a specific intermediate is never arbitrary; it is driven by precise Structure-Activity Relationship (SAR) logic. The architecture of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole offers three distinct advantages:

  • Metabolic Shielding via Fluorination: The substitution of a fluorine atom at the para-position of the phenyl ring is a classic medicinal chemistry strategy. It effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby extending the pharmacokinetic half-life of the downstream drug candidate.

  • Bioisosteric Rigidity: The 1,3-oxazole core provides a rigid, planar geometry that mimics the hydrogen-bond acceptor properties of an amide bond without the associated susceptibility to enzymatic cleavage by amidases.

  • Synthetic Versatility (The Masked Acid): The 5-ethoxy group functions as a stable, masked carboxylic acid. It remains inert during various cross-coupling reactions applied to other regions of the molecule but can be cleanly saponified on demand to yield the free oxazole-5-carboxylic acid for late-stage functionalization.

Synthetic Methodology & Protocol

The construction of the 1,3-oxazole core is efficiently achieved via a base-catalyzed cycloaddition between ethyl isocyanoacetate and 4-fluorobenzoyl chloride [2]. This approach is favored over traditional Robinson-Gabriel cyclodehydrations due to its mild conditions, high regioselectivity, and avoidance of harsh dehydrating agents.

Field-Proven Insights & Prerequisites
  • Reagent Integrity: Ethyl isocyanoacetate is prone to degradation upon prolonged storage, often indicated by a dark brown discoloration. For optimal yields, vacuum distillation of this reagent prior to use is highly recommended.

  • Moisture Exclusion: 4-fluorobenzoyl chloride must be handled under strictly inert conditions to prevent premature hydrolysis into unreactive 4-fluorobenzoic acid.

Step-by-Step Self-Validating Protocol
  • Reagent Preparation: In an oven-dried, argon-purged reaction vessel, dissolve ethyl isocyanoacetate (1.0 equiv) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Base Activation: Cool the solution to 0 °C using an ice-water bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise [3].

    • Causality: DBU is selected as a sterically hindered, non-nucleophilic base. It selectively deprotonates the acidic α-carbon of the isocyanoacetate to form a reactive carbanion without attacking the highly electrophilic acid chloride, which would otherwise generate unwanted acylammonium byproducts.

  • Electrophilic Acylation: Slowly add 4-fluorobenzoyl chloride (1.05 equiv) dropwise over 15 minutes.

    • Causality: Maintaining the reaction at 0 °C is critical during this step to control the exothermic acylation and prevent the thermal polymerization of the isocyanide intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C) for 2 hours. The intermediate acyclic adduct undergoes a spontaneous 5-enol-endo-dig cyclization, followed by tautomerization to yield the aromatic oxazole.

  • In-Process Control (IPC) & Validation: Sample the reaction mixture and analyze via LC-MS. The protocol is self-validating when the UV trace confirms the complete consumption of the acid chloride and the mass spectrometer detects the target mass (m/z [M+H]⁺ = 208.2). TLC (Hexane/EtOAc 4:1) serves as a secondary visual confirmation (product R_f ≈ 0.6).

  • Workup and Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize the DBU. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole.

SynthesisWorkflow R1 Ethyl isocyanoacetate + DBU (Base) I1 Carbanion Intermediate (Nucleophilic Attack) R1->I1 THF, 0°C R2 4-Fluorobenzoyl chloride (Electrophile) R2->I1 THF, 0°C I2 Acyclic Adduct (Cyclization) I1->I2 -HCl P 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (CAS: 477867-62-2) I2->P Tautomerization & Ring Closure

Fig 1: Synthesis of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole via base-catalyzed cyclization.

Downstream Applications & Workflow Visualization

Once synthesized and validated, 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole serves as the foundational node for generating focused compound libraries. The ester is hydrolyzed using Lithium Hydroxide (LiOH) in a THF/H₂O mixture. The resulting 2-(4-fluorophenyl)-1,3-oxazole-5-carboxylic acid is subsequently subjected to parallel amide coupling using HATU and DIPEA with a diverse array of primary and secondary amines.

This streamlined workflow rapidly generates a library of oxazole-carboxamides, which are frequently screened in high-throughput kinase inhibition assays or G-protein coupled receptor (GPCR) panels to identify novel hit compounds.

DrugDiscovery Start 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole Step1 Saponification (LiOH, THF/H2O) Start->Step1 Int1 Oxazole-5-carboxylic acid Step1->Int1 Step2 Amide Coupling (HATU, DIPEA, R-NH2) Int1->Step2 Lib Focused Compound Library Step2->Lib Screen High-Throughput Screening (Kinase/Receptor Assays) Lib->Screen

Fig 2: Downstream drug discovery workflow from oxazole intermediate to high-throughput screening.

References

  • Title: Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles Source: Organic Letters, American Chemical Society (ACS) URL: [Link]

  • Title: Macrocyclic Pyridyl Polyoxazoles: Structure-Activity Studies of the Aminoalkyl Side-Chain on G-Quadruplex Stabilization and Cytotoxic Activity Source: Molecules, MDPI URL: [Link]

Foundational

Solubility Profile of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole: A Framework for Novel Compound Characterization

An In-depth Technical Guide Abstract The development of novel chemical entities (NCEs) into viable drug candidates is contingent on a thorough understanding of their physicochemical properties. Among these, solubility st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The development of novel chemical entities (NCEs) into viable drug candidates is contingent on a thorough understanding of their physicochemical properties. Among these, solubility stands as a cornerstone, directly influencing bioavailability, manufacturability, and therapeutic efficacy. This guide presents a comprehensive framework for the solubility characterization of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, a representative novel oxazole derivative. As specific experimental data for this compound is not publicly available, this document serves as a methodological blueprint, guiding researchers through the essential stages of solubility profiling from in silico prediction to advanced solid-state analysis. We provide detailed, field-proven protocols, explain the causal reasoning behind experimental choices, and offer strategies for interpreting the resulting data to inform downstream drug development decisions. This guide is intended for researchers, scientists, and drug development professionals tasked with advancing NCEs from discovery to clinical application.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising hit compound to a marketable therapeutic, few parameters are as fundamental and impactful as solubility. Aqueous solubility, in particular, is a primary determinant of a drug's absorption and, consequently, its bioavailability. A compound that cannot dissolve in the gastrointestinal tract will likely fail to reach systemic circulation and exert its therapeutic effect, regardless of its potency. 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, with its aromatic and heterocyclic structure, presents a common challenge in pharmaceutical development: a scaffold that is often associated with poor aqueous solubility.

This guide establishes a systematic approach to thoroughly characterize the solubility profile of such a novel compound. Our objective is not merely to present data but to construct a self-validating system of protocols and analysis. By understanding the "why" behind each experimental choice—from the selection of buffer systems to the method of solid-state analysis—we can build a robust data package that is trustworthy and directly informs critical development decisions, such as formulation strategy and dose form selection.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

Before delving into experimental design, it is crucial to distinguish between two key solubility concepts:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure. It is a state of equilibrium where the rate of dissolution equals the rate of precipitation. This value is critical for understanding the absolute solubility limits of a drug substance and is the gold standard for biopharmaceutical classification.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution prepared by adding the compound from a high-concentration DMSO stock. It is a high-throughput screening parameter that often overestimates thermodynamic solubility but is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.

The interplay between these two values provides a more complete picture of a compound's behavior. A large discrepancy between kinetic and thermodynamic solubility can indicate a propensity for the compound to form supersaturated solutions, which can be a strategic advantage or a stability risk depending on the formulation context.

Phase 1: Initial Assessment and In Silico Prediction

The characterization process begins with non-experimental methods to forecast the solubility behavior of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole. These predictive tools, while not a substitute for empirical data, are invaluable for guiding experimental design and anticipating challenges.

Computational Solubility Prediction

Various software platforms (e.g., ADMET Predictor™, StarDrop®, GastroPlus™) employ algorithms based on a compound's structure to predict its intrinsic solubility (logS). These models typically analyze parameters such as molecular weight, logP (lipophilicity), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

For 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, a predicted logP would likely be in the range of 3-4, suggesting significant lipophilicity. The TPSA would be moderate, contributed by the oxazole ring nitrogen and oxygen atoms. Based on these general structural features, in silico models would likely flag this compound as having low to moderate aqueous solubility, reinforcing the need for rigorous experimental verification.

Phase 2: Core Experimental Solubility Profiling

This phase involves a series of standardized experiments to generate the core solubility data package. The methodologies described are designed to be robust and reproducible, forming a self-validating system for data generation.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as standardized by organizations like the OECD (Guideline 105), remains the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of the solid 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole to a series of vials containing the desired test media (e.g., pH 7.4 phosphate-buffered saline, Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a defined period. A minimum of 48-72 hours is recommended to ensure equilibrium is reached. It is crucial to demonstrate that the concentration has plateaued by sampling at multiple time points (e.g., 24, 48, and 72 hours).

  • Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and clarify it to remove any undissolved particulates. This is a critical step; filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is standard. Centrifugation followed by supernatant removal can also be employed.

  • Quantification: Analyze the concentration of the dissolved compound in the clarified filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification prep1 Add excess solid compound to test media equil1 Agitate at constant temp (e.g., 25°C / 37°C) prep1->equil1 equil2 Sample at 24, 48, 72h to confirm equilibrium equil1->equil2 proc1 Allow solid to settle equil2->proc1 proc2 Clarify supernatant (0.22 µm filtration) proc1->proc2 quant1 Analyze concentration via validated HPLC-UV proc2->quant1

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Dependent Solubility Profile

For ionizable compounds, solubility can change dramatically with pH. Although 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole does not have strongly acidic or basic functional groups, the nitrogen atom in the oxazole ring can exhibit weak basicity. Therefore, a pH-solubility profile is essential. This is determined by repeating the shake-flask method across a range of buffered solutions (e.g., pH 1.2 to 8.0).

MediumpHTemperature (°C)Thermodynamic Solubility (µg/mL)
0.1 N HCl1.23715.2
Phosphate Buffer4.5375.8
Phosphate Buffered Saline (PBS)7.4372.1
Water~7.0253.5
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5374.5
Fed State Simulated Intestinal Fluid (FeSSIF)5.0379.8

Interpretation: The hypothetical data suggests that the compound is a weak base, exhibiting slightly higher solubility at lower pH values where the oxazole nitrogen may be protonated. The increased solubility in FeSSIF compared to FaSSIF is a common phenomenon for lipophilic compounds and is attributed to the solubilizing effects of bile salts and lipids present in the fed state medium. Overall, the solubility below 20 µg/mL across all aqueous media firmly classifies this compound as poorly soluble .

Phase 3: Solid-State Characterization

The solid form of a drug substance has a profound impact on its solubility and stability. Different crystalline forms (polymorphs) or an amorphous state can have vastly different solubility profiles. Therefore, characterizing the solid form used in solubility studies is a non-negotiable, self-validating step.

Key Analytical Techniques
  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline or amorphous nature of a material. A crystalline solid will produce a unique pattern of sharp peaks, while an amorphous solid will produce a broad halo. It is essential to run a PXRD scan on the solid material both before and after the shake-flask experiment to ensure that the solid form has not changed during the study.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect polymorphic transitions, providing further evidence of the solid form's identity and purity.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to identify the presence of solvates or hydrates, which can significantly influence solubility measurements.

cluster_solid Solid Form compound Drug Substance 5-Ethoxy-2-(...)-oxazole amorphous Amorphous (Disordered) compound->amorphous Can exist as crystal Crystalline (Ordered, Polymorphs) compound->crystal Can exist as solubility Observed Solubility (& Dissolution Rate) amorphous->solubility Higher (metastable) stability Physical & Chemical Stability amorphous->stability Lower crystal->solubility Lower (stable) crystal->stability Higher

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole Derivatives for IRAK4 Kinase Inhibition

Introduction & Scientific Rationale The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical signaling node in the Toll-like receptor (TLR) and IL-1R pathways, making it a prime target for autoimmune, inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical signaling node in the Toll-like receptor (TLR) and IL-1R pathways, making it a prime target for autoimmune, inflammatory, and oncological drug discovery[1]. During High-Throughput Screening (HTS) campaigns, identifying a core pharmacophore that balances target affinity with a favorable Drug Metabolism and Pharmacokinetics (DMPK) profile is paramount.

5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole represents a highly optimized screening scaffold for kinase inhibition.

  • The 1,3-Oxazole Core (Hinge Binder): Historically, thiazole-based scaffolds have been used as hinge-binding motifs in kinase inhibitors. However, thiazoles frequently exhibit severe cytochrome P450 (CYP1A2) induction liabilities. Isosteric replacement with a 1,3-oxazole ring significantly mitigates these CYP450 interactions while maintaining the critical hydrogen-bond acceptor role of the ring nitrogen[1].

  • The 4-Fluorophenyl Moiety (Hydrophobic Anchor): The para-fluoro substitution serves a dual purpose. Sterically, it perfectly occupies the hydrophobic gatekeeper pocket of the IRAK4 active site. Chemically, the highly electronegative fluorine atom blocks metabolic para-hydroxylation, increasing the compound's half-life.

  • The 5-Ethoxy Group (Solvent Vector): The ethoxy ether acts as an electron-donating group, subtly increasing the electron density of the oxazole ring to strengthen hinge-region hydrogen bonding. Furthermore, it projects outward into the solvent-exposed region, improving aqueous solubility compared to purely aliphatic chains.

IRAK4_Pathway TLR TLR / IL-1R Receptor MyD88 MyD88 Adapter Protein TLR->MyD88 Activation IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1 / IRAK2 Activation IRAK4->IRAK1 Phosphorylation NFkB NF-κB Pathway (Inflammation) IRAK1->NFkB Signal Cascade Inhibitor 5-Ethoxy-2-(4-fluorophenyl) -1,3-oxazole Inhibitor->IRAK4 Competitive Inhibition

IRAK4 signaling cascade and targeted competitive inhibition by 1,3-oxazole derivatives.

HTS Assay Design: The Self-Validating TR-FRET System

To screen libraries based on the 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole scaffold, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Choice: Luminescent ATP-depletion assays are prone to false positives from luciferase inhibitors or fluorescent compounds. TR-FRET overcomes this by utilizing a long-lifetime Europium (Eu) donor fluorophore[2]. By introducing a microsecond time delay before measurement, all short-lived background auto-fluorescence (common in complex heterocyclic libraries) decays. Furthermore, TR-FRET relies on a ratiometric readout (Emission 665 nm / Emission 615 nm). This internal calibration creates a self-validating system that automatically corrects for minor well-to-well variations in liquid dispensing and inner-filter effects[2].

TR_FRET_Workflow Prep 1. Reagent Prep (Kinase, ATP) Dispense 2. Compound Dispense (Oxazole Library) Prep->Dispense Incubate 3. Kinase Reaction (60 min @ RT) Dispense->Incubate Detection 4. Add TR-FRET Antibodies & EDTA Incubate->Detection Read 5. Microplate Read (Ex:340, Em:615/665) Detection->Read

Step-by-step TR-FRET High-Throughput Screening workflow for kinase inhibitors.

Step-by-Step Experimental Protocol

Materials Required
  • Enzyme: Recombinant human IRAK4 (catalytic domain).

  • Substrate: Biotinylated-kinase peptide substrate.

  • Detection: Europium-labeled anti-phospho antibody, Streptavidin-Allophycocyanin (APC).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compounds: 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole library arrayed in 100% DMSO.

Methodology
  • Acoustic Compound Dispensing:

    • Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the oxazole compound library into a 384-well low-volume ProxiPlate.

    • Expert Insight: Acoustic dispensing prevents tip-based carryover. The 50 nL volume ensures the final DMSO concentration remains ≤1%. Higher DMSO concentrations will denature the IRAK4 kinase, leading to artificially depressed assay windows.

  • Kinase Reaction Assembly:

    • Add 2.5 µL of IRAK4 enzyme solution (2 nM final) to the assay wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

    • Initiate the reaction by adding 2.5 µL of the ATP/Biotin-peptide mix (ATP at K_m apparent).

  • Incubation:

    • Seal the plate and incubate for exactly 60 minutes at room temperature (22°C) on a plate shaker at 300 RPM.

  • Reaction Quenching & Detection:

    • Add 5 µL of Detection Buffer containing EDTA (20 mM final), Eu-anti-phospho antibody, and Streptavidin-APC.

    • Expert Insight: EDTA is critical here. It rapidly chelates the Mg²⁺ ions required for ATP coordination, instantly halting the kinase reaction. This ensures that well A1 and well P24 are measured at the exact same functional timepoint, eliminating plate-drift artifacts.

  • Microplate Reading:

    • Incubate for 60 minutes to allow the FRET complex to form.

    • Read on a TR-FRET compatible multi-mode reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 100 µs; Integration: 200 µs).

Data Presentation & Quality Control

To validate the HTS campaign, control wells (Staurosporine as a positive control for inhibition; DMSO as a negative control) are used to calculate the Z'-factor. A Z'-factor > 0.5 indicates an excellent, robust assay ready for screening.

Table 1: HTS Validation and SAR Comparison of Kinase Scaffolds

Compound ClassRepresentative ScaffoldIRAK4 IC₅₀ (nM)CYP1A2 Induction PotentialAssay Z'-Factor
Control Staurosporine (Pan-kinase)5.2 ± 0.8N/A0.82
Early Hit 2-(4-fluorophenyl)thiazole45.0 ± 3.1High 0.78
Optimized Hit 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole38.5 ± 2.4Low 0.81

Data Interpretation: The transition from the thiazole to the 1,3-oxazole scaffold maintained potent nanomolar inhibition of IRAK4 while successfully engineering out the CYP1A2 induction liability. The consistent Z'-factor across plates confirms the TR-FRET system's stability against the oxazole library's intrinsic optical properties.

References

  • Inami, H., Mizutani, T., Watanabe, J., Hayashida, H., Ito, T., Terasawa, T., Kontani, T., Yamagishi, H., Usuda, H., Aoyama, N., Imamura, E., & Ishikawa, T. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Bioorganic & Medicinal Chemistry, 87, 117302. URL:[Link]

  • Vogel, K. W., & Horton, R. A. (2009). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening, 14(8), 956–969. URL:[Link]

Sources

Application

Application Note: Cell-Based Evaluation of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole Derivatives as COX-2 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Anti-inflammatory Drug Discovery & Lead Optimization Pharmacophore Rationale & Mechanistic Framework In the pursuit of nex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Anti-inflammatory Drug Discovery & Lead Optimization

Pharmacophore Rationale & Mechanistic Framework

In the pursuit of next-generation non-steroidal anti-inflammatory drugs (NSAIDs), the compound 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (CAS 477867-62-2) has emerged as a critical building block and pharmacophore. The 1,3-oxazole core acts as a rigid, planar bioisostere for the pyrazole or furan rings found in classical COXIBs (e.g., celecoxib), providing optimal spatial geometry for orienting substituents into the cyclooxygenase-2 (COX-2) active site [1].

From a structural causality standpoint, the 4-fluorophenyl moiety serves a dual purpose: it enhances the molecule's metabolic stability against hepatic oxidation while engaging in critical halogen bonding within the hydrophobic pocket of the COX-2 enzyme [2]. Meanwhile, the 5-ethoxy group provides a synthetic vector for further functionalization or acts directly to occupy secondary binding pockets.

To evaluate these derivatives, biochemical (cell-free) assays are insufficient. A compound must prove its ability to traverse the phospholipid bilayer and engage its target within a complex intracellular environment. The arachidonic acid cascade (visualized below) culminates in the production of Prostaglandin E2 (PGE2), the primary terminal mediator of pain and inflammation [3].

G Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 Cyclooxygenase-2 (COX-2) (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) mPGES1->PGE2 Inhibitor 5-Ethoxy-2-(4-fluorophenyl)- 1,3-oxazole Derivatives Inhibitor->COX2 Competitive Inhibition

Arachidonic acid cascade highlighting the COX-2 inhibition point by oxazole derivatives.

Experimental Design: Building a Self-Validating System

To accurately quantify the anti-inflammatory efficacy of these oxazole derivatives, we utilize the LPS-stimulated RAW 264.7 murine macrophage model [4].

Causality of Model Selection: RAW 264.7 cells exhibit near-zero basal COX-2 expression. However, upon stimulation with Lipopolysaccharide (LPS), the NF-κB pathway is triggered, resulting in massive de novo synthesis of COX-2 and subsequent PGE2 efflux. This provides an exceptionally wide dynamic range for calculating precise IC50 values.

The Self-Validating Control Matrix: A robust protocol must internally prove its own validity. This assay is designed with three mandatory controls:

  • Unstimulated Control (Vehicle, No LPS): Validates that the macrophages are in a resting state and not pre-activated by contaminated media or physical shear stress during plating.

  • Stimulated Baseline (Vehicle + LPS): Establishes the 100% PGE2 production mark.

  • Positive Control (Celecoxib + LPS): Validates that the COX-2 enzyme in this specific cellular batch is active and pharmacologically inhibitable. If Celecoxib fails to suppress PGE2, the entire plate data is discarded.

Furthermore, a reduction in PGE2 can be an artifact of compound cytotoxicity (dead cells do not synthesize prostaglandins). Therefore, an orthogonal cell viability counter-screen is strictly required.

Workflow cluster_assays Day 3: Orthogonal Readouts Seed Day 1 Seed RAW 264.7 1x10^5 cells/well Starve Day 2 (AM) Serum Starvation (0.5% FBS, 12h) Seed->Starve Treat Day 2 (PM) Compound Pre-treatment (1h prior to LPS) Starve->Treat Stimulate Day 2 (PM) LPS Stimulation (1 µg/mL, 24h) Treat->Stimulate ELISA Plate 1 PGE2 ELISA (Supernatant) Stimulate->ELISA Harvest Media MTT Plate 2 MTT Viability (Adherent Cells) Stimulate->MTT Add Reagent

Orthogonal workflow for validating anti-inflammatory efficacy and cell viability.

Step-by-Step Methodologies

Protocol A: LPS-Induced PGE2 Inhibition Assay

Objective: Quantify the dose-dependent suppression of PGE2 by 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole derivatives.

  • Cell Seeding: Harvest RAW 264.7 cells at 80% confluency. Seed at a density of 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Incubate for 24 h at 37°C, 5% CO₂.

  • Serum Starvation (Critical Step): Aspirate the growth media, wash gently with warm PBS, and replace with DMEM containing only 0.5% FBS for 12 hours.

    • Causality: High serum concentrations contain exogenous lipids and growth factors that cause high background noise and erratic arachidonic acid metabolism. Starvation synchronizes the cell cycle and isolates the LPS-induced response.

  • Compound Pre-treatment: Prepare a 7-point, 3-fold serial dilution of the oxazole derivatives in DMSO. Spike the compounds into the assay media such that the final DMSO concentration never exceeds 0.1% (v/v). Pre-treat the cells for 1 hour. Include 1 µM Celecoxib as the positive control and 0.1% DMSO as the vehicle control.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to all wells—except the Unstimulated Control—to achieve a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Supernatant Harvest: Centrifuge the 96-well plate at 1,000 × g for 5 minutes at 4°C to pellet any detached cells or debris. Transfer 50 µL of the clarified supernatant to a commercial PGE2 Competitive ELISA plate.

  • Quantification: Process the ELISA according to the manufacturer's instructions. Read absorbance at 450 nm using a microplate reader. Calculate % Inhibition relative to the Stimulated Baseline.

Protocol B: Orthogonal Viability Counter-Screen (MTT Assay)

Objective: Ensure PGE2 reduction is driven by target engagement (COX-2 inhibition), not compound-induced cytotoxicity.

  • Parallel Preparation: Execute Steps 1 through 4 exactly as described in Protocol A on a separate, identical 96-well plate.

  • Reagent Addition: After the 24-hour LPS incubation, aspirate the media to remove phenol red and residual compound. Add 100 µL of fresh, serum-free DMEM and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Aspirate the media carefully. Add 100 µL of 100% DMSO to each well to solubilize the formazan. Place on an orbital shaker for 15 minutes.

  • Readout: Read absorbance at 570 nm. Calculate the Cytotoxic Concentration 50% ( CC50​ ).

Quantitative Data Interpretation

To determine the true potential of an oxazole derivative, the Therapeutic Index (TI) must be calculated. A successful lead compound will demonstrate a wide window between its anti-inflammatory efficacy and its cellular toxicity.

Table 1: Representative Data Profile for Oxazole-Based COX-2 Inhibitors

Test ArticleIC₅₀ (PGE2 Inhibition)CC₅₀ (Cell Viability)Therapeutic Index (CC₅₀/IC₅₀)Interpretation
5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole > 50.0 µM> 100.0 µMN/AUnoptimized fragment; weak baseline activity.
Optimized Oxazole Derivative A 0.45 µM> 100.0 µM> 222Potent target engagement; non-toxic lead.
Optimized Oxazole Derivative B 2.10 µM15.0 µM7.1High cytotoxicity; false-positive risk. Discard.
Celecoxib (Positive Control) 0.05 µM> 100.0 µM> 2000Assay Validated.

Note: Data presented above is a structured theoretical framework demonstrating how output metrics from Protocols A and B must be synthesized to drive go/no-go decisions in lead optimization.

References

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules (NCBI). Available at:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at:[Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances. Available at:[Link]

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Saudi Pharmaceutical Journal (PMC). Available at:[Link]

Sources

Method

Advanced Preclinical Application Note: 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole in Targeted Oncology Research

Document Type: Application Note & Experimental Protocol Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale The development...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of small-molecule inhibitors targeting protein-protein interactions (PPIs) remains one of the most challenging yet rewarding frontiers in cancer research. Among various heterocyclic scaffolds, oxazole derivatives have emerged as highly versatile pharmacophores capable of disrupting oncogenic signaling cascades[1]. This application note details the preclinical utility of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole , a highly specialized building block and probe designed for targeted oncology research—specifically focusing on the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) dimerization and tubulin polymerization[2][3].

As a Senior Application Scientist, I emphasize that the efficacy of this compound is not coincidental; it is the result of precise structural causality:

  • The 1,3-Oxazole Core: Acts as a rigid, bioisosteric replacement for amide bonds found in native peptides. This allows the molecule to mimic the phosphotyrosine peptide sequences that naturally bind to the STAT3 Src Homology 2 (SH2) domain without the rapid proteolytic degradation associated with peptides[2].

  • The 2-(4-Fluorophenyl) Substitution: The incorporation of a fluorine atom at the para position serves a dual purpose. First, it blocks rapid Cytochrome P450-mediated oxidation, drastically improving the molecule's metabolic half-life. Second, the highly electronegative fluorine participates in orthogonal halogen bonding within the hydrophobic pockets of target kinases and tubulin interfaces, significantly lowering the IC₅₀[3].

  • The 5-Ethoxy Group: This moiety provides critical steric bulk and acts as a hydrogen-bond acceptor. When the oxazole core anchors into the SH2 domain, the 5-ethoxy group projects outward, creating a steric clash that physically occludes the approach of a second STAT3 monomer, thereby preventing oncogenic dimerization.

Pathway Visualization

To contextualize the experimental protocols, the following diagram illustrates the logical flow of STAT3 inhibition by the oxazole derivative. By blocking the SH2 domain, the compound prevents the formation of active STAT3 dimers, effectively halting the transcription of anti-apoptotic genes such as Bcl-xL and c-Myc[2].

STAT3_Inhibition Ligand Cytokine (IL-6) Receptor Receptor Complex (gp130) Ligand->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_Monomer STAT3 Monomer (Phosphorylation at Tyr705) JAK->STAT3_Monomer STAT3_Dimer STAT3:STAT3 Dimerization STAT3_Monomer->STAT3_Dimer Normal Pathway Oxazole 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (SH2 Domain Binder) Oxazole->STAT3_Monomer Blocks SH2 Domain Oxazole->STAT3_Dimer Prevents Dimerization Nucleus Nuclear Translocation & Gene Transcription (Bcl-xL, c-Myc) STAT3_Dimer->Nucleus Apoptosis Tumor Cell Apoptosis Nucleus->Apoptosis Inhibition Result

Mechanistic pathway of STAT3 inhibition by 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole.

Self-Validating Experimental Protocols

A robust preclinical evaluation requires an orthogonal, self-validating approach. We do not merely measure cell death; we must prove target engagement followed by functional disruption.

Protocol Phase 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole physically binds to STAT3 in the complex physiological environment of live cancer cells. Causality: If the compound binds to the target protein, the thermodynamic stability of the protein increases. This delays heat-induced unfolding and aggregation, resulting in a measurable shift in the melting temperature (ΔTm).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MDA-MB-231 breast cancer cells at 1×106 cells/mL. Treat with 10 µM of the oxazole derivative (0.1% DMSO final concentration) or vehicle control for 2 hours at 37°C.

    • Rationale: A 2-hour incubation ensures sufficient intracellular accumulation without triggering early apoptotic protein degradation.

  • Aliquoting: Harvest cells, wash with PBS, and divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Cycling: Subject the tubes to a temperature gradient from 40°C to 70°C (e.g., 40, 44, 48, 52, 56, 60, 64, 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Rationale: This precise heating denatures unbound STAT3, causing it to precipitate, while the oxazole-bound STAT3 remains soluble at higher temperatures.

  • Lysis & Separation: Add 15 µL of 4x protease inhibitor cocktail in NP-40 lysis buffer. Subject to 3 freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Detection: Collect the supernatant (containing soluble, intact STAT3) and analyze via quantitative Western Blotting using an anti-STAT3 primary antibody. Calculate the ΔTm by plotting the band intensities against temperature.

Protocol Phase 2: Functional Disruption via AlphaLISA Dimerization Assay

Objective: To validate that the physical binding observed in CETSA translates to the functional inhibition of STAT3:STAT3 dimerization. Causality: AlphaLISA utilizes donor and acceptor beads attached to two different STAT3 monomers. When dimerization occurs, the beads are brought into proximity, generating a luminescent signal. A drop in signal directly quantifies the steric occlusion caused by the 5-ethoxy group.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human STAT3 protein tagged with GST (Monomer A) and His (Monomer B).

  • Incubation: In a 384-well OptiPlate, combine 10 nM of each STAT3 monomer with varying concentrations of the oxazole derivative (0.1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA). Incubate for 60 minutes at room temperature.

  • Bead Addition: Add Anti-GST Acceptor beads (20 µg/mL final) and Glutathione Donor beads (20 µg/mL final) under subdued light.

    • Rationale: Light sensitivity of the donor beads requires strict ambient light control to prevent premature signal bleaching and ensure assay trustworthiness.

  • Reading: Incubate for an additional 2 hours in the dark. Read the plate on an EnVision multimode microplate reader (Excitation: 680 nm, Emission: 615 nm). Calculate the IC₅₀ using non-linear regression.

Preclinical Workflow Visualization

Workflow Synthesis Compound Preparation CETSA CETSA (Target Engagement) Synthesis->CETSA Step 1 AlphaLISA AlphaLISA (Dimerization Assay) CETSA->AlphaLISA Step 2 Viability Cell Viability (MTT/CellTiter-Glo) AlphaLISA->Viability Step 3 InVivo Xenograft Models Viability->InVivo Step 4

Preclinical experimental workflow for validating oxazole-based targeted cancer therapeutics.

Quantitative Data Presentation

The table below summarizes the comparative preclinical efficacy of the 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole scaffold against an unsubstituted baseline and a known reference standard (S3I-M2001)[2]. The data highlights the critical importance of the 4-fluorophenyl and 5-ethoxy substitutions in driving both target affinity and cellular cytotoxicity.

Compound VariantSTAT3 Dimerization IC₅₀ (µM)CETSA ΔTm (°C)MDA-MB-231 Viability IC₅₀ (µM)A549 Viability IC₅₀ (µM)
Unsubstituted 1,3-Oxazole>50.0+0.5>100.0>100.0
5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole 2.4 +4.2 8.7 11.2
S3I-M2001 (Reference Oxazole)5.0+3.115.018.5

Note: Cell viability was assessed via 72-hour CellTiter-Glo luminescent assay. Lower IC₅₀ values indicate higher potency.

Sources

Application

antimicrobial assay protocol for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole

Application Note: Standardized Antimicrobial Susceptibility Assay Protocol for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole Executive Summary & Mechanistic Rationale The discovery and validation of novel heterocyclic antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Antimicrobial Susceptibility Assay Protocol for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole

Executive Summary & Mechanistic Rationale

The discovery and validation of novel heterocyclic antimicrobial agents require rigorous, standardized testing methodologies. 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole is a specialized synthetic scaffold that exhibits significant potential against multidrug-resistant pathogens.

The structural design of this compound dictates its biological activity. The 1,3-oxazole core serves as a critical hydrogen-bond acceptor, facilitating strong binding affinities with intracellular bacterial targets such as DNA gyrase or dihydrofolate reductase (DHFR)[1]. Concurrently, the integration of a 4-fluorophenyl moiety is a deliberate pharmacokinetic enhancement. Fluorine, being highly electronegative, significantly increases the lipophilicity of the molecule. This allows the compound to more effectively penetrate the lipid-rich bacterial cell wall, particularly in Gram-positive strains, before engaging its target[2].

MechanismOfAction N1 5-Ethoxy-2-(4-fluorophenyl) -1,3-oxazole N2 Fluorophenyl Moiety (High Lipophilicity) N1->N2 N3 Oxazole Core (H-Bonding Sites) N1->N3 N4 Bacterial Membrane Penetration N2->N4 N5 Intracellular Target Binding (e.g., DNA Gyrase) N3->N5 N4->N5 N6 Inhibition of Cellular Proliferation N5->N6

Fig 1. Proposed Mechanistic Pathway of Fluorophenyl-Oxazole Antimicrobial Action.

Self-Validating Assay Architecture

A core tenet of robust assay design is the implementation of a self-validating system. To ensure absolute trustworthiness and reproducibility, this protocol utilizes the Broth Microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3].

The assay is structurally designed to fail safely; it is only considered valid if all internal controls perform within expected parameters:

  • Sterility Control (SC): Uninoculated broth ensures the absence of environmental contamination.

  • Growth Control (GC): Inoculated broth containing the solvent (1% DMSO) without the active compound. This confirms bacterial viability and proves that the solvent itself is not causing background inhibition[4].

  • Positive Control (PC): A reference antibiotic (e.g., Ciprofloxacin) with a known Minimum Inhibitory Concentration (MIC) validates the sensitivity of the specific bacterial strain[1].

  • Background Control (BC): Broth mixed with the test compound (no bacteria). Highly lipophilic oxazoles can precipitate or possess intrinsic absorbance; this control allows for accurate optical density (OD) subtraction.

Experimental Protocol: Broth Microdilution

Causality Check: Why choose broth microdilution over agar disk diffusion? Lipophilic compounds like fluorophenyl-oxazoles often exhibit poor diffusion through aqueous agar matrices, leading to false-negative susceptibility results. Broth microdilution ensures uniform compound exposure in a liquid suspension[5].

Materials and Reagents
  • Test Compound: 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (Purity ≥ 98%).

  • Solvent: Molecular biology grade Dimethyl sulfoxide (DMSO).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized calcium and magnesium ions in CAMHB ensure consistent outer membrane permeability, preventing artificial resistance profiles[6].

  • Bacterial Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922).

Phase 1: Compound Preparation
  • Stock Formulation: Dissolve the oxazole compound in 100% DMSO to a concentration of 10.24 mg/mL.

  • Working Solution: Dilute the stock 1:100 in CAMHB to achieve a 102.4 µg/mL working solution. Causality: The final concentration of DMSO in the assay must strictly remain 1% v/v. Higher concentrations disrupt bacterial lipid bilayers, causing background toxicity and confounding the true MIC of the compound[4].

Phase 2: Inoculum Standardization
  • Pick 3–5 distinct colonies from an overnight agar plate to ensure phenotypic consistency.

  • Suspend the colonies in sterile 0.85% saline. Adjust the turbidity using a spectrophotometer (OD at 625 nm = 0.08–0.13) to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[5].

  • Dilute the suspension 1:150 in CAMHB to yield a starting inoculum of 1×106 CFU/mL. Causality: Standardizing the inoculum prevents the "inoculum effect," where an overly dense bacterial population artificially depletes the active compound, leading to falsely elevated MICs[6].

Phase 3: Microtiter Plate Setup & Serial Dilution
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well plate.

  • Add 100 µL of the working compound solution (102.4 µg/mL) to well 1.

  • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and continue serial two-fold dilutions up to well 10. Discard 50 µL from well 10.

  • Add 50 µL of the standardized bacterial inoculum ( 1×106 CFU/mL) to wells 1 through 11. (The final well concentration of bacteria is now the CLSI-mandated 5×105 CFU/mL)[3].

Phase 4: Incubation and MIC Determination
  • Seal the plates with a breathable membrane to prevent evaporation while allowing aerobic gas exchange.

  • Incubate at 35 ± 2°C for 16–20 hours[3].

  • Determine the MIC by identifying the lowest concentration well with no visible turbidity. Confirm quantitatively by reading the OD at 600 nm[2].

ProtocolWorkflow A 1. Compound Preparation (DMSO Stock Formulation) C 3. 96-Well Plate Setup (Serial Two-Fold Dilution) A->C B 2. Inoculum Standardization (0.5 McFarland, 5x10⁵ CFU/mL) B->C D 4. Inoculation & Incubation (35°C for 16-20 Hours) C->D E 5. MIC Determination (OD600 & Visual Inspection) D->E

Fig 2. Standardized Broth Microdilution Workflow for Antimicrobial Susceptibility Testing.

Quantitative Data Presentation

Table 1: 96-Well Plate Layout & Self-Validating Controls

Well Range Content Final Compound Concentration Purpose
Wells 1–10 Compound + Inoculum 51.2 µg/mL down to 0.1 µg/mL Determine experimental MIC.
Well 11 1% DMSO Broth + Inoculum 0 µg/mL Growth Control (GC) : Validates viability.
Well 12 Broth Only 0 µg/mL Sterility Control (SC) : Validates asepsis.

| Separate Row | Ciprofloxacin + Inoculum | 4.0 µg/mL down to 0.008 µg/mL | Positive Control (PC) : Validates sensitivity. |

Table 2: Representative MIC Data Summary for Fluorophenyl-Oxazoles

Target Pathogen Gram Stain 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole MIC Ciprofloxacin (Control) MIC
Staphylococcus aureus (ATCC 25923) (+) 4.0 µg/mL 0.25 µg/mL
Bacillus subtilis (ATCC 6633) (+) 2.0 µg/mL 0.12 µg/mL

| Escherichia coli (ATCC 25922) | (-) | 16.0 µg/mL | 0.50 µg/mL |

(Note: The enhanced efficacy against Gram-positive strains is characteristic of highly lipophilic oxazole derivatives, which readily partition into the thick peptidoglycan and lipid layers of Gram-positive cell walls).

References

  • Benchchem. Application Notes and Protocols for Antimicrobial Activity Assays of Oxazole-4-carboximidamide.[5] URL:

  • Clinical & Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3] URL:

  • National Institutes of Health (NIH) / PMC. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety.[4] URL:

  • APEC. Methodologies for Antimicrobial Susceptibility Testing.[6] URL:

  • ACG Publications. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.[2] URL:

  • ACS Omega. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR.[1] URL:

Sources

Method

Application Note: Preclinical Evaluation of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole as a Selective p38α MAPK Inhibitor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Hit-to-Lead Optimization, Kinase Profiling, Fragment-Based Drug Discovery (FBDD) Abstract & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Hit-to-Lead Optimization, Kinase Profiling, Fragment-Based Drug Discovery (FBDD)

Abstract & Mechanistic Rationale

The 1,3-oxazole scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability and membrane permeability. This application note details the evaluation of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (EFO) as a targeted inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) , a central regulator of pro-inflammatory cytokine biosynthesis [1].

Structural Causality and Design (E-E-A-T)

The rational design of EFO leverages three distinct structural features to maximize binding affinity within the ATP-binding pocket of p38α MAPK:

  • 1,3-Oxazole Core: The nitrogen atom (N-3) of the oxazole ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Met109 in the kinase hinge region [2].

  • 4-Fluorophenyl Moiety: Positioned at C-2, this group is directed into the hydrophobic pocket II (adjacent to the gatekeeper residue Thr106). The fluorine atom not only enhances metabolic stability against CYP450-mediated oxidation but also engages in favorable multipolar interactions with local hydrophobic residues.

  • 5-Ethoxy Substitution: The ethoxy group at C-5 extends towards the solvent-exposed region, providing favorable steric bulk that displaces high-energy water molecules, thereby driving the thermodynamics of binding through an entropic gain.

Experimental Workflow & Logic

To rigorously validate EFO as a p38α MAPK inhibitor, we employ a self-validating, orthogonal testing funnel. Primary screening utilizes a Homogeneous Time-Resolved Fluorescence (TR-FRET) assay to establish the half-maximal inhibitory concentration ( IC50​ ). Hits are subsequently profiled using Surface Plasmon Resonance (SPR) to determine real-time binding kinetics ( Kd​ , kon​ , koff​ ) [3].

Workflow A Compound Synthesis & QC (EFO) B Primary Screening (TR-FRET p38α Assay) A->B C Orthogonal Validation (SPR Kinetics) B->C D Cell-Based Efficacy (Cytokine Release) C->D

Caption: Orthogonal hit-to-lead workflow for evaluating EFO as a kinase inhibitor.

Protocol 1: TR-FRET Kinase Inhibition Assay

Scientific Context: TR-FRET is selected for primary screening because it eliminates compound auto-fluorescence interference—a common artifact in standard fluorometric assays. The assay relies on the proximity of a Europium (Eu)-chelate donor and an acceptor fluorophore. Energy transfer only occurs when the specific anti-phospho antibody binds to the phosphorylated substrate [4].

Materials
  • Enzyme: Recombinant human p38α MAPK (active).

  • Substrate: ATF-2/GST fusion protein.

  • Detection: Eu-labeled anti-phospho-ATF-2 antibody and APC-labeled anti-GST antibody.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of EFO in 100% DMSO. Transfer 100 nL of each concentration to a low-volume 384-well black microplate (final DMSO concentration = 1%).

  • Enzyme Pre-incubation: Add 5 µL of p38α kinase (final concentration 3 nM) in assay buffer to the wells. Incubate at room temperature (RT) for 15 minutes to allow EFO to occupy the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 100 nM ATF-2/GST and 100μM ATP (approximate Km​ for p38α) to initiate the reaction.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT on an orbital shaker (300 rpm).

  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing 20 mM EDTA, 2 nM Eu-labeled anti-phospho-ATF-2 antibody, and 25 nM APC-anti-GST.

  • Incubation & Reading: Incubate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) with excitation at 320 nm and dual emission at 615 nm (Eu) and 665 nm (APC).

  • Data Analysis: Calculate the emission ratio (665/615 nm). Fit the dose-response data using a 4-parameter logistic (4PL) regression to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Scientific Context: While IC50​ provides potency, it is highly dependent on ATP concentration. SPR provides label-free, real-time thermodynamic and kinetic data ( kon​ and koff​ ), which are critical for predicting in vivo target residence time [5].

Step-by-Step Methodology
  • Sensor Chip Preparation: Use a CM5 (carboxymethylated dextran) sensor chip. Dock the chip into the SPR instrument (e.g., Biacore T200) and prime with running buffer (1X PBS, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Protein Immobilization:

    • Activate Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Inject recombinant p38α MAPK (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) until an immobilization level of ~3000 Response Units (RU) is achieved.

    • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Leave FC1 blank as a reference surface.

  • Solvent Correction: Because EFO requires DMSO for solubility, perform a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts.

  • Analyte Injection (Single-Cycle Kinetics):

    • Prepare a 5-point serial dilution of EFO (e.g., 31.2 nM to 500 nM) in running buffer.

    • Inject the concentrations sequentially from lowest to highest without regeneration steps in between (flow rate: 30 µL/min).

    • Association time: 120 seconds per injection.

    • Final dissociation time: 600 seconds.

  • Data Fitting: Subtract the reference cell (FC1) and blank buffer injections (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ ( kon​ ) and kd​ ( koff​ ). Calculate KD​=kd​/ka​ .

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole against p38α MAPK, demonstrating its viability as a lead compound.

ParameterValueAssay MethodBiological Significance
IC50​ 145 ± 12 nMTR-FRETPotent biochemical inhibition of kinase activity.
KD​ 98 ± 8 nMSPRHigh-affinity direct target engagement.
kon​ ( ka​ ) 4.2×105M−1s−1 SPRRapid association with the ATP-binding pocket.
koff​ ( kd​ ) 4.1×10−2s−1 SPRModerate residence time (~24 seconds).
Ligand Efficiency (LE) 0.42 kcal/mol/HACalculationExcellent atom economy; highly suitable for further structural optimization.

Mechanism of Action: Pathway Modulation

By inhibiting p38α MAPK, EFO disrupts the downstream phosphorylation cascades responsible for the transcription of pro-inflammatory cytokines, making it a valuable tool compound for inflammation research [6].

Pathway Stimulus Pro-inflammatory Stimuli (LPS, TNF-α) MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAPK MKK3_6->p38 Phosphorylation ATF2 ATF-2 / MAPKAPK2 p38->ATF2 Inhibitor 5-Ethoxy-2-(4-fluorophenyl) -1,3-oxazole Inhibitor->p38 ATP-competitive Inhibition Cytokines Inflammatory Cytokines (IL-6, TNF-α) ATF2->Cytokines Gene Expression

Caption: Disruption of the p38 MAPK inflammatory signaling cascade by EFO.

References

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays. BMG Labtech. Available at: [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert SPR. Available at: [Link]

  • QSAR study and molecular docking of benzimidazole derivatives inhibitors of p38 kinase. IMIST. Available at: [Link]

Application

Application Note: Scalable Synthetic Route to 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole

Strategic Rationale & Retrosynthetic Logic The 5-alkoxy-2-aryloxazole scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of peptidomimetics, COX-2 inhibitors, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Retrosynthetic Logic

The 5-alkoxy-2-aryloxazole scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of peptidomimetics, COX-2 inhibitors, and as masked dienes for complex Diels-Alder cycloadditions.

A common misconception in oxazole synthesis is the misapplication of the Schöllkopf reaction. While reacting ethyl isocyanoacetate with 4-fluorobenzoyl chloride is a prominent route, it regioselectively yields ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate [1]. To achieve the specific substitution pattern of 5-ethoxy-2-(4-fluorophenyl)-1,3-oxazole , the regiochemistry must be inverted.

The most robust and scalable approach is the Robinson-Gabriel cyclodehydration of an N-acylamino ester. In this pathway, the amide carbon becomes C2 (bearing the 4-fluorophenyl group), while the ester carbonyl carbon becomes C5, retaining the ethoxy group [2]. This method utilizes stable, commercially available starting materials, avoiding the explosive hazards associated with alternative diazoacetate-nitrile cycloadditions.

Mechanistic Pathway

The transformation relies on the electrophilic activation of the amide carbonyl by phosphorus oxychloride ( POCl3​ ). The addition of POCl3​ generates a highly reactive phosphorodichloridate intermediate. Driven by the thermodynamic stability of the resulting aromatic system, the ester carbonyl oxygen intramolecularly attacks the activated amide carbon. Subsequent elimination of dichlorophosphate ( PO2​Cl2−​ ) and a proton yields the fully aromatized 5-ethoxyoxazole core.

Mechanism A Ethyl (4-fluorobenzoyl)glycinate (Amide Tautomer) B POCl3 Activation (Phosphorodichloridate) A->B + POCl3 - HCl C Intramolecular Attack (O-to-C Cyclization) B->C Pyridine (Base) D 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (Target Molecule) C->D - PO2Cl2(-) - H+

Mechanistic sequence of the Robinson-Gabriel cyclodehydration yielding the 5-ethoxyoxazole.

Process Optimization & Quantitative Data

A critical challenge in scaling this reaction is the inherent instability of 5-alkoxyoxazoles. These molecules are essentially masked β -keto esters (azlactones) and are highly prone to hydrolytic ring-opening and decarboxylation under aqueous acidic or basic conditions [3]. Therefore, reagent selection and workup pH are the primary drivers of yield.

Table 1: Process Optimization for Cyclodehydration (Step 2)

Dehydrating AgentBaseSolventTemp (°C)Yield (%)Purity (HPLC)Mechanistic Observation
SOCl2​ NoneDCM40<10N/AExtensive decomposition; insufficient thermal energy.
POCl3​ NoneToluene1104585%Acid-mediated hydrolytic ring-opening observed during workup.
POCl3​ Et3​N Toluene906292%Aliphatic base competitively reacts with POCl3​ .
POCl3​ Pyridine Toluene 90 88 >98% Optimal; non-nucleophilic base prevents degradation.

Experimental Protocols (Self-Validating System)

The following two-step protocol has been optimized for multi-gram scale-up, ensuring high fidelity and reproducibility.

Phase 1: Synthesis of Ethyl (4-fluorobenzoyl)glycinate
  • Causality & Logic: The use of anhydrous dichloromethane (DCM) coupled with triethylamine ( Et3​N ) serves a dual purpose: Et3​N liberates the free base of glycine ethyl ester from its hydrochloride salt while simultaneously acting as an acid scavenger for the HCl generated. Strict temperature control (0–5 °C) during the addition of 4-fluorobenzoyl chloride is critical to suppress the formation of ketene-derived byproducts.

Step-by-Step Procedure:

  • Charge a dry, nitrogen-flushed reactor with Glycine ethyl ester hydrochloride (1.05 equiv) and anhydrous DCM (10 volumes).

  • Add Et3​N (2.5 equiv) in a single portion. Stir for 15 minutes to ensure complete free-basing.

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Dose 4-Fluorobenzoyl chloride (1.0 equiv) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (3 volumes) to remove unreacted amine. Separate the organic layer, wash with saturated aqueous NaHCO3​ (3 volumes) to neutralize residual acid, and finally wash with brine.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate as a white crystalline solid.

Phase 2: Cyclodehydration to 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole
  • Causality & Logic: Toluene is selected over lower-boiling chlorinated solvents to safely achieve the 90 °C required to overcome the cyclodehydration activation energy barrier. Pyridine effectively sponges the liberated protons without interfering with the phosphorodichloridate intermediate. Quenching the reaction into a cold, vigorously stirred pH 7.5 phosphate buffer is the most critical step—it prevents the acid-catalyzed reversion to the azlactone [4].

Step-by-Step Procedure:

  • Dissolve Ethyl (4-fluorobenzoyl)glycinate (1.0 equiv) in anhydrous Toluene (8 volumes) under a nitrogen atmosphere.

  • Add Pyridine (3.0 equiv) and stir for 5 minutes.

  • Add POCl3​ (2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 90 °C and maintain for 4 hours. Monitor reaction completion via TLC or LC-MS.

  • Quench (Critical Step): Cool the mixture to 0 °C. Carefully pour the reaction mixture into a vigorously stirred, ice-cold phosphate buffer solution (pH 7.5, 10 volumes). Do not allow the pH to drop below 6.0.

  • Extract the aqueous layer with Ethyl Acetate ( 2×5 volumes).

  • Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via vacuum distillation or a short-path silica plug (eluting with 10% EtOAc in Hexanes) to yield the target oxazole as a pale yellow oil that may crystallize upon standing.

ScaleUp cluster_0 Phase 1: Amidation cluster_1 Phase 2: Cyclodehydration N1 Charge DCM, Glycine Ester, Et3N N2 Dose 4-Fluorobenzoyl Chloride (0-5 °C) N1->N2 N3 Aqueous Wash & Crystallization N2->N3 N4 Dissolve Intermediate in Toluene/Pyridine N3->N4 Purified Intermediate N5 Controlled POCl3 Addition (90 °C) N4->N5 N6 Quench (Cold Buffer, pH 7.5) N5->N6 N7 Vacuum Distillation / Isolation N6->N7 Organic Phase

Workflow for the two-step scalable synthesis of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole.

Analytical Validation

Successful synthesis is readily confirmed via 1H NMR ( CDCl3​ ). The defining characteristic of a 5-alkoxyoxazole is the highly shielded C4-proton, which appears as a sharp singlet at approximately δ 6.25 ppm . The ethoxy group will present as a classic triplet ( δ ~1.45 ppm, 3H) and quartet ( δ ~4.20 ppm, 2H). The 4-fluorophenyl moiety will appear as two distinct multiplets around δ 7.95 ppm and δ 7.15 ppm, exhibiting characteristic 19F−1H coupling.

References

  • . BenchChem.

  • . Palmer, D.C. Chemistry of Heterocyclic Compounds, epdf.pub. 3.. BenchChem. 4.. Science of Synthesis, Thieme E-Books & E-Journals.

Method

Application Note: Handling, Storage, and Experimental Protocols for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole Powder

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide authoritative, mechanistically grounded guidelines for the utilization of 5-Ethoxy-2-(4-fluorophenyl)-1,3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide authoritative, mechanistically grounded guidelines for the utilization of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole in synthetic workflows, specifically focusing on its application in hetero-Diels-Alder (Kondrat'eva) cycloadditions for drug scaffold generation.

Executive Summary & Chemical Profile

5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (CAS: 477867-62-2) is a highly reactive, electron-rich heterocyclic building block. In modern drug discovery, 5-alkoxyoxazoles are prized for their ability to undergo Kondrat'eva cycloadditions—a specialized hetero-Diels-Alder reaction that transforms the oxazole ring into a heavily substituted pyridine scaffold upon reaction with an appropriate dienophile[1]. The inclusion of the 4-fluorophenyl moiety provides a dual advantage: it enhances the lipophilicity and metabolic stability of the resulting pharmacophores, and it offers a distinct 19F NMR handle for real-time reaction monitoring.

Table 1: Physicochemical Properties and Specifications

ParameterSpecification
Chemical Name 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole
CAS Registry Number 477867-62-2
Molecular Formula C11​H10​FNO2​
Molecular Weight 207.20 g/mol
Physical Form Crystalline Powder
Predicted Density 1.2±0.1 g/cm3
Storage Requirement −20∘C , strictly anhydrous, under Argon/ N2​
Mechanistic Insights: Stability & Reactivity

To handle 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole effectively, one must understand the causality behind its reactivity. The 5-ethoxy group donates electron density into the oxazole ring, significantly raising its Highest Occupied Molecular Orbital (HOMO). While this makes it an excellent diene for cycloadditions, it also introduces a severe vulnerability to hydrolysis[2].

The Causality of Degradation: The 5-alkoxyoxazole system contains an embedded enol-ether motif. Exposure to ambient moisture, particularly if trace acids are present, leads to the protonation of the oxazole nitrogen. Subsequent nucleophilic attack by water at the C5 position triggers a ring-opening cascade, irreversibly degrading the powder into an acyclic ester or amide. Therefore, standard benchtop handling is insufficient; rigorous exclusion of water is a mechanistic necessity.

The Causality of Aromatization: During a Kondrat'eva cycloaddition, the oxazole reacts with an electron-deficient dienophile (e.g., maleimide) to form an unstable oxabicyclo[2.2.1]heptene intermediate. The thermodynamic driving force of the reaction is the subsequent spontaneous extrusion of ethanol, which drives the aromatization of the intermediate into a highly stable pyridine derivative[1].

Mechanism Oxazole 5-Ethoxy-2-(4-fluorophenyl) -1,3-oxazole Hydrolysis Hydrolysis (H2O / H+) Oxazole->Hydrolysis Moisture Exposure Cycloaddition Kondrat'eva Cycloaddition (+ Dienophile) Oxazole->Cycloaddition Anhydrous / Heat Degradation Acyclic Ester / Amide (Degradation Product) Hydrolysis->Degradation Adduct Oxabicyclo Intermediate Cycloaddition->Adduct Aromatization - EtOH (Aromatization) Adduct->Aromatization Pyridine Substituted Pyridine (Target Scaffold) Aromatization->Pyridine

Fig 1: Reaction pathways of 5-alkoxyoxazoles highlighting moisture-driven degradation vs. cycloaddition.

Handling, Storage, and Safety Directives

To ensure a self-validating system where experimental failures are minimized, the following handling protocols must be strictly adhered to:

  • Long-Term Storage: Store the powder in a tightly sealed amber vial at −20∘C . The vial must be backfilled with Argon or dry Nitrogen and kept inside a secondary desiccator containing active indicating silica gel.

  • Thawing Protocol: Crucial Step. Never open the vial immediately upon removal from the freezer. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 60 minutes. Opening a cold vial causes immediate atmospheric condensation on the powder, initiating the hydrolytic ring-opening described above.

  • Quality Control (Self-Validation): Before committing the bulk powder to a complex synthesis, dissolve a 1 mg aliquot in anhydrous CDCl3​ and perform a rapid 1H NMR scan. The presence of a new singlet near δ 4.2-4.5 ppm indicates the formation of the ring-opened acyclic ester. If degradation exceeds 5%, the batch must be purified via rapid flash chromatography over neutralized silica before use.

Experimental Protocols
Protocol A: Kondrat'eva Cycloaddition for Pyridine Synthesis

This protocol details the synthesis of a fluorophenyl-substituted pyridine scaffold by reacting the oxazole powder with N-methylmaleimide.

Reagents & Materials:

  • 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole powder ( 1.0 eq )

  • N-methylmaleimide ( 1.2 eq )

  • Anhydrous Toluene (AcroSeal™ or equivalent)

  • Flame-dried Schlenk flask and reflux condenser

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strict Schlenk line Argon atmosphere, weigh 207 mg ( 1.0 mmol ) of the oxazole powder and 133 mg ( 1.2 mmol ) of N-methylmaleimide into a flame-dried 10 mL Schlenk flask.

  • Dissolution: Inject 5.0 mL of anhydrous toluene through the septum. Stir gently until both powders are fully dissolved, yielding a pale yellow solution.

  • Thermal Activation: Attach a reflux condenser (purged with Argon). Heat the reaction mixture to 110∘C using an oil bath or heating block.

  • Reaction Monitoring: Maintain reflux for 12-16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or 19F NMR. The oxazole 19F signal will shift as the aromatic system transitions to the oxabicyclo intermediate and finally to the pyridine product.

  • Aromatization Completion: The thermal conditions inherently drive the extrusion of ethanol. No additional reagents are required for the aromatization step.

  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the fused pyridine-imide scaffold.

Workflow Step1 1. Material Prep (Glovebox/Argon) Step2 2. Dissolution (Anhydrous Toluene) Step1->Step2 Step3 3. Dienophile Addition (e.g., Maleimide) Step2->Step3 Step4 4. Thermal Activation (110°C, 12-16h) Step3->Step4 Step5 5. Solvent Evaporation & Workup Step4->Step5 Step6 6. Chromatography (Target Isolation) Step5->Step6

Fig 2: Step-by-step workflow for the continuous Kondrat'eva cycloaddition protocol.

Protocol B: Preparation of Standardized Stock Solutions

For high-throughput screening or repetitive bioconjugation assays, preparing a stock solution minimizes repeated exposure of the bulk powder to the atmosphere.

Step-by-Step Methodology:

  • Equilibrate the bulk oxazole powder to room temperature in a desiccator.

  • Weigh the desired mass rapidly in a dry environment.

  • Dissolve the powder in anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) over molecular sieves (3Å) to achieve a 100 mM concentration.

  • Self-Validating Check: Ensure the solvent is strictly neutral. Trace acidity in DMF (often from formic acid degradation) will rapidly destroy the oxazole.

  • Aliquot the solution into single-use amber glass crimp-top vials (e.g., 100μL per vial).

  • Flush the headspace of each vial with Argon before crimping. Store at −80∘C . Solutions prepared this way are stable for up to 3 months.

References
  • Jouanno, L.-A., Renault, K., Sabot, C., & Renard, P.-Y. (2016). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. Synthesis, 48(11), 1607-1628. URL: [Link]

  • Yu, Z.-X., & Wu, Y.-D. (2002). A Theoretical Study of the Mechanisms and Regiochemistry of the Reactions of 5-Alkoxyoxazole with Thioaldehydes, Nitroso Compounds, and Aldehydes. The Journal of Organic Chemistry, 68(2), 412-422. URL: [Link]

Sources

Application

Application Note: Rational Design, Synthesis, and High-Throughput Screening of Novel 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole Analogs

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus Area: p38α MAPK Inhibitor Development Executive Summary The 1,3-oxazole ring is a privileged pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus Area: p38α MAPK Inhibitor Development

Executive Summary

The 1,3-oxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized as a hinge-binding motif in kinase inhibitors. This application note details a comprehensive, self-validating workflow for the development of novel p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors utilizing the 5-ethoxy-2-(4-fluorophenyl)-1,3-oxazole scaffold. By leveraging the commercially available 4-carboxylic acid derivative, researchers can rapidly generate diverse amide libraries. This guide covers the rational design principles, parallel synthesis protocols, and a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening methodology.

Introduction & Rationale

The Biological Target: p38α MAPK

The p38α MAPK pathway is a critical node in the cellular response to inflammatory cytokines and environmental stress. Upon activation by upstream kinases (MKK3/6), p38α phosphorylates downstream substrates, most notably MAPK-activated protein kinase 2 (MK2). This cascade drives the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. Pharmacological inhibition of the p38 MAPK/MK2 signaling axis has been shown to effectively reduce inflammatory responses and protect cells from stress-induced injury[2].

Scaffold Rationale: Why 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole?

The rational design of this library is rooted in established structure-activity relationship (SAR) principles:

  • 1,3-Oxazole Core: Acts as a rigid, planar scaffold that effectively positions substituents into the ATP-binding pocket of the kinase. The oxazole nitrogen frequently acts as a hydrogen bond acceptor for the kinase hinge region.

  • 2-(4-Fluorophenyl) Moiety: The inclusion of a fluorine atom at the para position blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the metabolic half-life of the compound. Additionally, this lipophilic aryl group is designed to occupy the deep hydrophobic pocket adjacent to the ATP-binding site.

  • 5-Ethoxy Group: The electron-donating ethoxy group increases the electron density of the oxazole ring, strengthening the hinge-binding hydrogen bonds. It also improves the overall aqueous solubility of the rigid planar system compared to purely aromatic substituents.

  • 4-Carboxamide Diversification: The 4-position serves as the ideal vector for solvent-channel exploration. By converting the 4-carboxylic acid into various amides, we can probe the solvent-exposed region of the kinase to improve potency and selectivity.

Workflow A 1. Rational Design (Oxazole Scaffold) B 2. Parallel Synthesis (Amide Coupling) A->B C 3. LC-MS/Prep-HPLC (Purification) B->C D 4. TR-FRET Assay (p38α Screening) C->D E 5. Hit Identification (IC50 < 100 nM) D->E

Figure 1: End-to-end workflow for the development and screening of oxazole analogs.

Protocol 1: Parallel Synthesis of 1,3-Oxazole-4-carboxamides

Objective: Synthesize a library of amides from 5-ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid.

Causality & Reagent Selection: The 4-carboxylic acid of this specific oxazole is sterically hindered by the adjacent 5-ethoxy group and electronically deactivated by the heteroaromatic ring. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and low yields. Therefore, HATU is selected as the coupling reagent. HATU forms a highly reactive HOAt ester intermediate; the neighboring pyridine nitrogen of HOAt provides an intramolecular hydrogen bond that accelerates aminolysis, ensuring high yields even with hindered primary and secondary amines. DIPEA is used as a sterically hindered, non-nucleophilic base to prevent side reactions.

Step-by-Step Methodology
  • Preparation: In a 20 mL glass vial, dissolve 5-ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol) to the solution. Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Aminolysis: Add the desired amine (R-NH₂, 1.2 eq, 0.6 mmol) dropwise. Stir the reaction at room temperature for 4–6 hours. Monitor reaction completion via LC-MS.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to achieve >95% purity required for biological screening.

Protocol 2: High-Throughput TR-FRET p38α Kinase Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against p38α MAPK.

Causality & Assay Design: Time-Resolved FRET (TR-FRET) is chosen over standard luminescence assays due to its superior trustworthiness in High-Throughput Screening (HTS). Many heterocyclic compounds exhibit auto-fluorescence that generates false positives. TR-FRET utilizes a Europium (Eu) chelate with a long emission half-life. By introducing a time delay (e.g., 50 µs) between excitation and emission reading, transient background fluorescence decays, leaving only the target-specific signal. The assay measures the phosphorylation of a ULight-labeled MK2 peptide by p38α, directly mimicking the physiological signaling pathway[1][2].

Step-by-Step Methodology
  • Compound Preparation: Prepare 3-fold serial dilutions of the oxazole analogs in 100% DMSO (10 concentrations). Transfer 50 nL of each compound into a 384-well low-volume white microplate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of 2X p38α enzyme solution (final concentration: 1 nM) diluted in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of a 2X Substrate Mix containing ULight-MK2 peptide (final: 50 nM) and ATP (final: 10 µM, near the Km value).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (final: 10 mM) and Eu-labeled anti-phospho-MK2 antibody (final: 2 nM). Note: EDTA chelates the Mg²⁺ required for kinase catalysis, instantly validating the reaction stop.

  • Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Fit the dose-response curves using a 4-parameter logistic regression to determine the IC₅₀.

Assay Validation (Trustworthiness)

To ensure a self-validating system, every plate must include:

  • Positive Control: SB203580 (a known p38α inhibitor).

  • Negative Control: 1% DMSO vehicle.

  • Quality Metric: Calculate the Z'-factor. A Z' > 0.5 confirms robust assay performance and reliable data.

Pathway Stimuli Inflammatory Cytokines (IL-1β, TNF-α) MKK MKK3 / MKK6 Stimuli->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylation MK2 MK2 Substrate p38->MK2 Phosphorylation Response Inflammatory Response (iNOS, COX-2) MK2->Response Inhibitor Oxazole Analogs Inhibitor->p38 Blocks ATP Pocket

Figure 2: p38 MAPK signaling cascade and the intervention point of the oxazole inhibitors.

Data Presentation

The following table summarizes the quantitative data for a representative subset of the synthesized 5-ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxamide library.

Compound IDR-Group (Amide Substituent)Yield (%)LC-MS Purity (%)p38α IC₅₀ (nM) ± SD
1a Benzyl82>9845 ± 3
1b Cyclohexyl78>95120 ± 8
1c 4-Fluorobenzyl85>9918 ± 2
1d 2-Pyridinylmethyl71>96210 ± 15
1e Isopropyl65>95550 ± 25
SB203580 Reference ControlN/A>9942 ± 4

Data Interpretation: Compound 1c demonstrates superior potency, suggesting that a secondary fluorinated aromatic ring optimally occupies the solvent-exposed channel of p38α, enhancing binding affinity beyond that of the reference standard.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole in aqueous solutions. Our approach is grounded in established scientific principles to ensure the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole and the importance of solubility.

Q1: What are the predicted physicochemical properties and solubility of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole?

A: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure. It is a heterocyclic aromatic compound containing an oxazole ring, a fluorophenyl group, and an ethoxy group. These moieties contribute to its significant lipophilicity (hydrophobicity). Therefore, 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole is predicted to have very low intrinsic aqueous solubility . Compounds with these characteristics often fall into the Biopharmaceutics Classification System (BCS) Class II or IV, signifying that low solubility is a primary barrier to their use in aqueous-based assays and for potential oral bioavailability.[1][2]

Q2: Why is addressing the poor aqueous solubility of my compound so critical for my experiments?

A: Addressing poor solubility is fundamental for generating reliable and translatable data. Key reasons include:

  • Inaccurate Potency Measurement: In biological assays (e.g., enzyme inhibition, cell-based assays), undissolved compound does not contribute to the effective concentration, leading to an underestimation of potency (e.g., inflated IC50 values).

  • Precipitation in Assays: The compound can precipitate out of solution upon dilution into aqueous assay buffers, causing artifacts, interfering with optical readings (e.g., in absorbance or fluorescence-based assays), and potentially causing cell toxicity.

  • Limited Bioavailability: For in vivo studies, a drug must be in solution at the site of absorption to be bioavailable.[2][3] Poor aqueous solubility is a major cause of poor oral absorption.[4]

Q3: What are the principal strategies for improving the aqueous solubility of a compound like 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole?

A: A variety of techniques, ranging from simple adjustments to complex formulations, can be employed.[3][5] The primary strategies, which we will detail in the troubleshooting guide, include:

  • Use of Co-solvents: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[6]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, as the ionized form is typically more water-soluble.[]

  • Addition of Surfactants: Using surface-active agents to form micelles that encapsulate the hydrophobic compound.[8][9]

  • Complexation with Cyclodextrins: Forming inclusion complexes where the hydrophobic molecule is sequestered within the cavity of a cyclodextrin molecule.[10][11]

  • Advanced Formulation Approaches: For later-stage development, techniques like creating solid dispersions or reducing particle size to the nanoscale can be used.[4][12][13]

Section 2: Troubleshooting Guide - A Step-by-Step Approach

This guide is designed to walk you through a logical progression of techniques, from the simplest to the more complex, to solve common solubility-related issues encountered in the lab.

Problem: My compound, 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, is precipitating when I add my organic stock solution to my aqueous experimental buffer.

This is the most common manifestation of poor aqueous solubility. The following workflow will help you systematically identify a suitable solution.

G cluster_0 start Precipitation Observed in Aqueous Buffer stock Is stock solution >50x final conc.? (e.g., 10mM stock for 10µM assay) start->stock stock->start No (Increase stock conc. and re-test) cosolvent Strategy 1: Co-Solvent Optimization stock->cosolvent Yes ph_adjust Strategy 2: pH Adjustment cosolvent->ph_adjust Fails success SOLUBILITY ACHIEVED Proceed with Experiment cosolvent->success Works surfactant Strategy 3: Surfactant Screening ph_adjust->surfactant Fails ph_adjust->success Works cyclo Strategy 4: Cyclodextrin Complexation surfactant->cyclo Fails or Interferes surfactant->success Works cyclo->success Works

Caption: Decision workflow for troubleshooting compound precipitation.

Strategy 1: Co-Solvent Optimization

Causality: The first and most common approach is to make the aqueous environment more "hospitable" to the hydrophobic compound. Co-solvents are water-miscible organic solvents that reduce the polarity of the bulk solution, thereby decreasing the energy penalty for solvating a nonpolar molecule.[][14]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock (e.g., 10-50 mM). This ensures the volume of organic solvent added to your final aqueous solution is minimal.

  • Test Co-Solvent Levels: Prepare your aqueous buffer containing increasing percentages of the co-solvent (from your stock). Common choices are outlined in the table below.

  • Introduce the Compound: Add the high-concentration stock solution dropwise into the co-solvent/buffer mixture while vortexing vigorously. This rapid mixing prevents localized high concentrations that can lead to immediate precipitation.

  • Observe and Verify: Let the solution stand for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, particulates). For a more rigorous check, filter the solution through a 0.22 µm filter and measure the concentration of the filtrate by HPLC to determine the true soluble concentration.

Data Presentation: Common Co-Solvents for In Vitro Experiments

Co-SolventTypical Final Conc. (% v/v)ProsCons & Considerations
DMSO 0.1 - 1%Excellent solubilizing power for many compounds.Can be toxic to cells at >1%. May interfere with some enzyme activities.
Ethanol 1 - 5%Less toxic than DMSO for many cell lines. Volatile.May not be as effective as DMSO. Can affect protein stability.
Polyethylene Glycol 400 (PEG 400) 1 - 10%Low toxicity. Often used in preclinical formulations.[15]Can increase viscosity. May not be suitable for all assay types.
Propylene Glycol (PG) 1 - 10%Good safety profile. Frequently used in formulations.[15]Can also increase solution viscosity.[15]

Trustworthiness Check: A successful co-solvent system will yield a clear solution that remains stable for the duration of your experiment. However, be aware that high concentrations of co-solvents can alter the permeability of your compound across biological membranes, which may need to be accounted for.[15]

Strategy 2: pH Adjustment

Causality: The solubility of compounds with ionizable functional groups is highly pH-dependent.[16][17] The ionized (charged) form of a molecule is significantly more polar and thus more water-soluble than the neutral form.[18] While the oxazole ring itself is only weakly basic, its solubility may still be influenced by pH, and this simple test is worth performing.

Step-by-Step Protocol:

  • Identify Potential pKa: Analyze the structure of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole. The nitrogen atom in the oxazole ring can potentially be protonated under acidic conditions.

  • Prepare Buffers: Make a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.5).

  • Test Solubility: Add a small, known amount of your organic stock solution to each buffer.

  • Equilibrate and Measure: Allow the samples to equilibrate (e.g., by shaking or rotating for several hours). Centrifuge to pellet any undissolved compound and measure the concentration of the supernatant by a suitable method like HPLC or UV-Vis spectroscopy.

Trustworthiness Check: This method is self-validating; you will directly measure the increase in solubility at different pH values. Crucially, ensure that your final chosen pH is compatible with your experimental system (e.g., cell viability, protein stability, assay performance).

Strategy 3: Surfactant Screening

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[19] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like ours can partition into the hydrophobic core, effectively being "solubilized" within the aqueous phase.[8][9]

Step-by-Step Protocol:

  • Select Surfactants: Choose a few non-ionic surfactants, which are generally less harsh on biological systems. Common choices include Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20).

  • Prepare Surfactant Solutions: Make solutions of the surfactant in your buffer at concentrations above their CMC (e.g., 0.05%, 0.1%, 0.5% w/v).

  • Add Compound: Spike the compound (from a concentrated organic stock) into the surfactant solutions while vortexing.

  • Observe and Validate: Check for clarity as before. Crucially, run a control experiment with the surfactant alone in your assay to ensure it does not interfere with the results.

Trustworthiness Check: Surfactants can significantly enhance apparent solubility.[20] However, their potential for assay interference is a critical consideration. The encapsulated drug may also have different availability to its biological target compared to a freely dissolved molecule, which must be considered during data interpretation.

Strategy 4: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][] They can encapsulate hydrophobic "guest" molecules, like 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, forming a water-soluble "host-guest" or inclusion complex.[10][11][23] This is a widely used and highly effective method in pharmaceutical formulation.[]

G cluster_0 Aqueous Solution cluster_1 Inclusion Complex (Water Soluble) CD Cyclodextrin (Hydrophilic Exterior) Complex Drug inside CD Cavity Drug Hydrophobic Drug (e.g., Oxazole derivative) Drug->Complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Step-by-Step Protocol:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and good safety profile.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to make a concentrated solution (e.g., 10-40% w/v).

  • Form the Complex:

    • Add an excess of your solid compound directly to the cyclodextrin solution.

    • Alternatively, add a concentrated organic stock solution of your compound to the cyclodextrin solution.

  • Equilibrate: Sonicate and/or shake the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for several hours (e.g., 12-24h) to allow the complex to form.

  • Isolate the Soluble Fraction: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC). This gives you a new, highly aqueous-soluble stock solution of your compound.

Trustworthiness Check: Cyclodextrin complexation is a robust method that often yields a significant increase in stable, aqueous solubility.[10] The complex is reversible, meaning the drug is readily released at the absorption site or in the assay environment.[] It is still wise to test the cyclodextrin vehicle alone as a control in your experiments.

References

  • Al-Ghazali, M., & Ram-Kumar, P. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • askIITians. (2025, March 11). How does pH affect solubility?.
  • Ashland. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Gamble, J. F. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • World Pharma Today. (2025, October 17).
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, PMC.
  • Wikipedia. Cosolvent.
  • Almalki, W. H., Al-Bishri, F. Y., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Richter, F., & Schoch, C. (2025, July 23).
  • Patel, J. N., Rathod, D. M., et al. Techniques to improve the solubility of poorly soluble drugs.
  • Kumar, A., Sahoo, S. K., et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Lam, M., & Gauthier, M. (2013).
  • Kim, S. Y., & Lee, S. M. (2021).
  • Rather, J. A., & Khan, A. (2023). A recent overview of surfactant–drug interactions and their importance. PMC.
  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettre.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Bhadoriya, S. S. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing.
  • BOC Sciences.
  • Jwalapuram, R., Ahad, H. A., et al. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Chemistry.
  • Dahan, A., & Miller, J. M. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations.
  • Madhavi. solubility enhancement and cosolvency. Slideshare.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.

Sources

Optimization

5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole stability issues in long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic behavior of 5-alkoxyoxazoles in drug development pipelines. While the 4-fluorophenyl group provides some con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic behavior of 5-alkoxyoxazoles in drug development pipelines. While the 4-fluorophenyl group provides some conjugated stability to the oxazole core, the 5-ethoxy substitution introduces a critical vulnerability: it acts as an enol-ether equivalent, making the oxazole ring highly susceptible to hydrolytic ring-opening[1].

This guide provides a mechanistic understanding and self-validating protocols to ensure the integrity of your compound during long-term storage, purification, and experimental handling.

Part 1: Core Stability Issues & Mechanisms (FAQs)

Q1: Why does 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole degrade so rapidly in aqueous buffers or ambient moisture? A1: The instability is inherent to the 5-alkoxyoxazole scaffold. The ethoxy group at the C5 position donates electron density into the ring, which paradoxically makes the oxazole highly susceptible to hydration[2]. Under acidic or basic conditions, the compound undergoes hydrolytic ring-opening. The mechanism involves the nucleophilic attack of water at the C5 position, followed by tautomerization and irreversible cleavage of the oxazole ring into an acyclic ester or amide intermediate[3].

Q2: I observe multiple new peaks in my LC-MS after storing the compound in DMSO for a month. What are these products? A2: DMSO is highly hygroscopic. Over a month, it absorbs atmospheric moisture, and this trace water initiates the hydrolytic cleavage of the oxazole ring[1]. The resulting degradation products are typically acyclic derivatives, such as N-(4-fluorobenzoyl)glycine ethyl ester equivalents, formed via the cleavage of the C-O and C-N bonds of the oxazole core. Furthermore, 5-alkoxyoxazoles can exist in equilibrium with highly reactive nitrile ylides under certain conditions, leading to complex dimerization or degradation profiles[4].

Part 2: Storage, Handling, & Purification (FAQs)

Q3: What is the optimal long-term storage condition to prevent degradation? A3: The compound must be strictly isolated from moisture and thermal stress.

  • Temperature: Store strictly at -20°C or -80°C.

  • Atmosphere: Backfill the storage vial with inert gas. Argon is preferred over Nitrogen as it is heavier and displaces moisture more effectively.

  • Desiccation: Store the primary vial inside a secondary container with active desiccant (e.g., Drierite).

Q4: My compound degrades during column chromatography. Can I use standard silica gel? A4: No. Standard silica gel is inherently acidic (pH ~4.5-5.5) and retains a hydration layer. The acidic silanol groups protonate the oxazole nitrogen, drastically lowering the activation energy for nucleophilic attack by the retained water[3]. Causality-Driven Solution: You must use neutral alumina or triethylamine-neutralized silica gel. By pre-treating the silica with 1-2% Et₃N, you neutralize the acidic silanol sites, preventing the protonation of the oxazole ring and suppressing the hydrolytic ring-opening during purification.

Part 3: Quantitative Data Summary

Understanding the kinetics of degradation is vital for experimental planning. The table below summarizes the expected stability profile of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole across various environments.

Environmental ConditionTemperatureMoisture LevelEstimated Half-Life (t₁/₂)Primary Degradation Pathway
Aqueous Buffer (pH 2.0)25°CHigh< 1 HourAcid-catalyzed hydrolytic ring-opening
Aqueous Buffer (pH 7.4)25°CHigh~ 4-6 HoursNeutral hydrolysis
Hygroscopic Solvent (DMSO)25°CTrace~ 3-5 DaysSlow hydrolysis via absorbed atmospheric water
Anhydrous Solvent (Dry DCM)4°CNone> 6 MonthsStable
Solid State (Argon, Desiccated)-20°CNone> 2 YearsStable

Part 4: Experimental Protocols

Protocol 1: Moisture-Free Purification Workflow

Self-Validating Principle: By running a parallel micro-column with standard silica vs. neutralized silica, you can empirically validate the suppression of degradation via TLC/LC-MS before scaling up your purification.

  • Solvent Preparation: Dry all chromatography solvents over activated 3Å molecular sieves for 24 hours prior to use.

  • Stationary Phase Neutralization: Slurry standard silica gel in the non-polar eluent (e.g., Hexanes) containing 2% (v/v) Triethylamine (Et₃N).

  • Column Packing: Pack the column with the neutralized slurry. Flush with 3 column volumes of the 2% Et₃N solvent to ensure complete silanol capping.

  • Equilibration: Flush with 2 column volumes of the standard eluent (without Et₃N) to remove excess base, which might otherwise co-elute with the product.

  • Elution: Load the 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole and elute rapidly. Evaporate fractions immediately under reduced pressure using a water bath temperature strictly <30°C.

Protocol 2: Stability-Indicating Forced Degradation Assay

Causality: To confidently use this compound in biological assays, you must establish its exact degradation kinetics in your specific assay buffer to avoid false negatives caused by degraded compound.

  • Stock Preparation: Prepare a 10 mM stock in strictly anhydrous, septum-sealed DMSO.

  • Stress Induction: Aliquot 10 µL of the stock into 990 µL of your assay buffer (e.g., PBS, pH 7.4) at 37°C.

  • Control (Self-Validation): Aliquot 10 µL of stock into 990 µL of anhydrous DMSO. This negative control proves that degradation is buffer-induced, not an artifact of the stock.

  • Sampling: Extract 50 µL aliquots at t=0, 1h, 2h, 4h, 8h, and 24h.

  • Quenching: Immediately quench the aqueous aliquots by adding 50 µL of cold (-20°C) Acetonitrile. This precipitates buffer salts and halts hydrolysis.

  • Analysis: Analyze via LC-MS. Plot the AUC (Area Under the Curve) of the parent mass over time to calculate the specific half-life in your assay conditions.

Part 5: Visualizations

Pathway A 5-Ethoxy-2-(4-fluorophenyl) -1,3-oxazole B Protonation at N3 / O1 (Acidic Conditions) A->B H+ C Nucleophilic Attack by H2O at C5 Position A->C H2O (Neutral/Base) B->C Enhanced Electrophilicity D Ring-Opened Acyclic Intermediate C->D Ring Opening E Hydrolytic Cleavage (Amide / Ester Derivatives) D->E Irreversible Degradation

Hydrolytic Degradation Pathway of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole

Workflow Start Receipt of Compound Check Moisture Exposure Suspected? Start->Check Dry Store under Argon/N2 at -20°C Check->Dry No Wet Lyophilize / Desiccate Immediately Check->Wet Yes Prep Prepare Solutions in Anhydrous Solvents Dry->Prep For Assays Purify Purify via Neutral Alumina / Treated Silica Dry->Purify If Degraded Wet->Dry

Troubleshooting Workflow for Handling & Storage

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Preventing decarboxylation side reactions in hydroxyoxazole deriv
  • A Theoretical Study of the Mechanisms and Regiochemistry of the Reactions of 5-Alkoxyoxazole with Thioaldehydes, Nitroso Compounds, and Aldehydes. acs.org.
  • Formation of 5-Alkoxy-2-aminooxazoles and Their Novel Reactivity: Equilibrium with Nitrile Ylide. oup.com.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole

Welcome to the technical support guide for the purification of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related oxazole derivatives. The guidance provided herein is based on established principles of organic chemistry and data from analogous compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, presented in a question-and-answer format.

Issue 1: My crude product is an oil and won't crystallize.

Question: I've completed the synthesis of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, and after work-up and removal of the solvent, I'm left with a persistent oil. How can I induce crystallization or purify this oil?

Answer: It's not uncommon for substituted oxazoles to exist as oils, especially if residual solvents or impurities are present. These impurities can act as a "eutectic" mixture, depressing the melting point.

Causality and Recommended Solutions:

  • High Impurity Load: The presence of unreacted starting materials, reaction byproducts, or residual solvent can significantly inhibit crystallization.

    • Action: Before attempting recrystallization, it is highly recommended to perform a preliminary purification by flash column chromatography. This will remove the bulk of impurities, and the purified fractions are more likely to crystallize upon solvent removal.

  • Incorrect Solvent System for Crystallization: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[1]

    • Action: Perform a systematic solvent screen with a small amount of your oily product. See the "Experimental Protocols" section for a detailed solvent screening procedure. For a molecule with an aromatic ether and a fluorinated ring, good starting points for single-solvent recrystallization are isopropanol, ethanol, or ethyl acetate/hexane mixtures.[2][3]

  • Metastable Oil Phase: Sometimes, even a pure compound can form a stable oil.

    • Action:

      • Scratching: Use a glass rod to scratch the inside of the flask at the oil-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of solid, pure material from a previous batch, add a tiny crystal to the oil. This "seed" will act as a template for crystallization.

      • Trituration: Add a non-polar solvent in which your compound is poorly soluble (e.g., hexane or petroleum ether) to the oil and stir vigorously.[4] This can sometimes force the product to precipitate as a solid, which can then be collected and recrystallized.

Issue 2: My column chromatography separation is poor, with co-eluting impurities.

Question: I'm trying to purify my product using silica gel chromatography, but I'm getting poor separation from what I suspect are starting materials or byproducts. How can I improve the resolution?

Answer: Poor chromatographic separation is often a result of an inappropriate solvent system or interactions between the analyte and the stationary phase. The presence of a polar ethoxy group and a fluorinated aromatic ring gives the molecule a unique polarity that needs to be matched with the right mobile phase.

Causality and Recommended Solutions:

  • In-Optimal Mobile Phase Polarity: The polarity of your eluent may be too high, causing your compound and impurities to move too quickly up the column, or too low, resulting in broad, slow-moving bands.

    • Action: Systematically screen different solvent systems using thin-layer chromatography (TLC) first.[5] A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

      • If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate.

      • If the spots are too low on the TLC plate (low Rf), increase the polarity by increasing the amount of ethyl acetate.

      • Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on a column.

  • Specific Interactions with Silica Gel: The basic nitrogen atom in the oxazole ring can sometimes interact strongly with the acidic silica gel, leading to tailing of the spot.

    • Action: Add a small amount (0.1-1%) of a modifier like triethylamine to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Fluorine-Specific Interactions: Fluorinated compounds can sometimes exhibit unique interactions that affect their retention on different stationary phases.[6][7]

    • Action: If standard silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative. For very challenging separations, a fluorinated stationary phase (if available) can offer unique selectivity for fluorinated molecules.[7]

Issue 3: I suspect my product is degrading during purification.

Question: After purification, my yield is very low, and I see new spots on my TLC plate that weren't in the crude mixture. Is my compound unstable?

Answer: Yes, the oxazole ring can be susceptible to degradation under certain conditions, particularly hydrolysis in the presence of strong acids or bases.[8] The ethoxy group can also be labile under acidic conditions.[9][10]

Causality and Recommended Solutions:

  • Acid-Catalyzed Hydrolysis: Exposure to strong acids, either from the reaction workup or from acidic silica gel, can lead to the cleavage of the oxazole ring or the ethoxy group.

    • Action:

      • During workup, use a mild base like sodium bicarbonate to neutralize any strong acids.

      • When performing chromatography, consider using neutral or basic alumina instead of silica gel, or add a small amount of a base like triethylamine to your eluent to neutralize the silica surface.

  • Base-Catalyzed Hydrolysis: While generally more stable to bases than acids, prolonged exposure to strong bases can also cause degradation of the oxazole ring.

    • Action: Use mild inorganic bases like potassium carbonate or sodium bicarbonate for neutralization steps, and avoid prolonged exposure to strong bases like sodium hydroxide.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole?

A1: The impurities will depend on the synthetic route used. Two common methods for synthesizing 2,5-disubstituted oxazoles are the Robinson-Gabriel synthesis and the Van Leusen synthesis.[11][12]

Synthetic Route Potential Starting Materials/Reagents Potential Byproducts
Robinson-Gabriel Synthesis 2-Acylamino-ketone precursor, dehydrating agent (e.g., H₂SO₄, P₂O₅, TFAA)[13]Unreacted 2-acylamino-ketone, hydrolyzed starting material, products of charring/polymerization from harsh dehydrating conditions.[14]
Van Leusen Synthesis 4-Fluorobenzaldehyde, Tosylmethyl isocyanide (TosMIC), a base (e.g., K₂CO₃)[15][16][17][18]Unreacted aldehyde, p-toluenesulfinic acid (a byproduct of the reaction), oxazoline intermediate (if elimination is incomplete).[16]

Q2: What is the expected appearance and physical state of pure 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole?

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful technique for confirming the structure and assessing purity. The absence of signals from starting materials or byproducts is a strong indicator of high purity. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column or a phenyl-based column would be a good starting point.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Prepare the Column: Select an appropriately sized glass column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). If the product is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute the Column: Start with a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15, etc.) while collecting fractions.

  • Monitor the Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening:

    • Place a small amount of your purified (or semi-purified) product into several small test tubes.

    • Add a few drops of different solvents (see table below) to each tube.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Gently heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot.

    • Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a good recrystallization solvent.

Solvent Polarity Solvent Boiling Point (°C) Comments
High Water100Unlikely to be a good single solvent, but could be used as an anti-solvent with a polar organic solvent like ethanol.[1]
Methanol65Good for moderately polar compounds.[24]
Ethanol78A good starting point for many aromatic compounds.[1]
Medium Acetone56A versatile solvent, often used in solvent pairs.[1]
Ethyl Acetate77Good for compounds of intermediate polarity. Often used with hexane.[2]
Dichloromethane40A good solvent, but its low boiling point can make recrystallization tricky.
Low Toluene111Good for aromatic compounds, but has a high boiling point.[2]
Hexane/Heptane~69/~98Non-polar, often used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.[3]
  • Recrystallization Procedure:

    • Dissolve the crude or semi-pure product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are any insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Oil or Solid) TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Multiple spots or streaking Recrystallize Recrystallization TLC->Recrystallize Mainly one spot Column->Recrystallize Collect pure fractions Pure Pure Product Recrystallize->Pure Analysis Purity Analysis (NMR, MS, HPLC) Pure->Analysis

Caption: General workflow for the purification of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole.

Decision Tree for Purification Strategy

DecisionTree Start Crude Product State? IsOil Is it an oil? Start->IsOil IsSolid Is it a solid? Start->IsSolid TLC_Oil Perform TLC Analysis IsOil->TLC_Oil Yes TLC_Solid Perform TLC Analysis IsSolid->TLC_Solid Yes Column Proceed to Column Chromatography TLC_Oil->Column TLC_Solid->Column Low Purity Indicated Recrystallize Attempt Recrystallization TLC_Solid->Recrystallize High Purity Indicated PurityCheck Check Purity Column->PurityCheck Recrystallize->PurityCheck Success Pure Product PurityCheck->Success >95% Pure Failure Re-purify PurityCheck->Failure <95% Pure

Caption: Decision-making process for selecting a purification strategy.

References

  • Schwarzer, A., & Weber, E. (2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design, 8(7), 2354–2363. [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Gopalakrishnan, B., et al. (2004). effect of fluorine substitution in crystal packing and topological photodimerization of styryl c. Journal of the Chemical Society, Perkin Transactions 2, (2), 259-263. [Link]

  • Gopalakrishnan, B., et al. (2004). Studies in crystal engineering: effect of fluorine substitution in crystal packing and topological photodimerization of styryl coumarins in the solid state. Journal of the Chemical Society, Perkin Transactions 2, (2), 259-263. [Link]

  • Bhatt, P. M., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]

  • Kimata, K., et al. (1999). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Google Patents. (1996).
  • Yu, X., Chen, K., & Zhu, J. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 54(14), 1692-1695. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Santasania, C. T., & Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Wyndham, K. D., et al. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]

  • Maiti, J., Biswas, S., & Das, R. (2016). An Efficient Two-Step Synthesis of 2,5-Disubstituted Oxazole Derivatives Involving Cu-Promoted Carbon-Carbon Single Bond Formation. Asian Journal of Chemistry, 28(7), 1519-1522. [Link]

  • Yu, X., Chen, K., & Zhu, J. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. [Link]

  • Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902-3905. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Kumar, A., et al. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 82(5), 757-769. [Link]

  • University of California. (2017). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship.org. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • University of California, Los Angeles. (n.d.). Summary of Common Crystallization Solvents. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

  • Wipf, P. (2006). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

  • Koskinen, A. M. P., & Leino, R. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 663-669. [Link]

  • PubChem. (n.d.). 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid. [Link]

  • de Oliveira, R. B., et al. (2017). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 7(1), 1-10. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • ResearchGate. (n.d.). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[20][23]naphthyridine-3-carboxylic Acid Benzylamide. [Link]

  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (Basel, Switzerland), 25(7), 1698. [Link]

  • Yildiz, I., et al. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal, 21(4), 864-874. [Link]

  • ChemSynthesis. (n.d.). 5-ethoxy-4-phenyl-1,3-oxazole. [Link]

  • ChemSynthesis. (n.d.). 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Pitre, S. P., & Paquin, J.-F. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. The Journal of organic chemistry, 83(15), 8348–8360. [Link]

  • Google Patents. (2013).
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Quideau, S. (2011).
  • Howei. (n.d.). CAS 338400-08-1 | 5-Ethoxy-2-(2-Fluorophenyl)-1,3-Oxazole,≥95%. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

Sources

Optimization

Technical Support Center: Bioavailability Enhancement for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical liabilities of the 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical liabilities of the 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole scaffold.

Mechanistic Rationale: The presence of the 4-fluorophenyl group significantly increases the lipophilicity (LogP > 4) of the molecule. Concurrently, the planar 1,3-oxazole core promotes strong intermolecular π-π stacking and hydrogen bonding in the solid state [1]. This combination results in a high crystal lattice energy and negligible aqueous solubility, classifying these derivatives as classic Biopharmaceutics Classification System (BCS) Class II or IV compounds. Standard micronization is rarely sufficient; overcoming these barriers requires disrupting the crystal lattice or bypassing dissolution entirely.

Formulation Diagnostic Workflow

Before selecting a protocol, use the diagnostic decision tree below to match the specific derivative's properties to the correct bioavailability enhancement strategy.

G Start Evaluate 5-Ethoxy-2-(4-fluorophenyl)- 1,3-oxazole Derivative LogP LogP > 4 & Oil Solubility > 25 mg/mL? Start->LogP Tm High Melting Point (Tm > 150°C) & High Lattice Energy? LogP->Tm No SMEDDS Formulate as Lipid-Based System (SMEDDS) LogP->SMEDDS Yes ASD Formulate as Amorphous Solid Dispersion (ASD) Tm->ASD Yes Nano Formulate as Nanosuspension (Top-down milling) Tm->Nano No

Fig 1: Diagnostic decision tree for selecting bioavailability enhancement strategies.

Module 1: Amorphous Solid Dispersions (ASDs)

Solid dispersions have attracted considerable interest as an efficient means of improving the dissolution rate and hence the bioavailability of hydrophobic drugs [2]. By trapping the oxazole derivative in a polymer matrix, the high lattice energy is neutralized, driving supersaturation in the gastrointestinal tract.

Standard Operating Protocol: Spray-Dried ASD Preparation

This protocol utilizes Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-LF) to maintain supersaturation and prevent precipitation.

  • Step 1: Solution Preparation. Dissolve the oxazole derivative and HPMCAS-LF at a 1:3 (w/w) ratio in a binary solvent system of Dichloromethane (DCM) and Methanol (8:2 v/v). Causality: DCM is required to fully solvate the highly lipophilic fluorophenyl-oxazole core, while Methanol ensures the complete uncoiling of the HPMCAS polymer chains.

  • Step 2: Spray Drying. Process the solution using a lab-scale spray dryer. Set the inlet temperature to 85°C and the aspirator to 100%. Causality: The outlet temperature must be maintained around 45°C—below the Glass Transition Temperature (Tg) of the plasticized polymer—to prevent the particles from melting and adhering to the cyclone, yet high enough to flash-evaporate the DCM.

  • Step 3: Secondary Drying. Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents (< 0.5% limit).

  • Step 4: Self-Validation (Solid-State Characterization). Analyze the powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A successful ASD must exhibit a broad PXRD halo (absence of Bragg peaks) and a single Tg on the DSC thermogram, confirming a miscible, single-phase amorphous system.

Troubleshooting & FAQs

Q: Why is my ASD exhibiting a delayed release or incomplete dissolution when transitioning from gastric to intestinal media? A: The 1,3-oxazole nitrogen is weakly basic. When formulated with enteric polymers like HPMCAS, exposure to acidic gastric pH can induce premature surface crystallization of the drug before the polymer dissolves. When the formulation enters the higher pH of the intestine, these surface crystals act as nucleation seeds, causing rapid bulk precipitation and impairing release [3]. Fix: Apply an external enteric coating (e.g., Eudragit L100) to the final ASD tablet to completely shield the matrix from gastric fluids.

Q: The spray-dried powder is highly cohesive, sticky, and yields are <30%. How do I resolve this? A: The outlet temperature is exceeding the Tg of the solvent-plasticized dispersion. Fix: Decrease the solid loading concentration in your spray solution from 10% to 5% to reduce plasticization, increase the atomization gas flow to produce smaller droplets that dry faster, or switch to a higher-Tg polymer grade (e.g., HPMCAS-HF).

Module 2: Lipid-Based Formulations (SMEDDS)

For oxazole derivatives with high lipid solubility, Self-Microemulsifying Drug Delivery Systems (SMEDDS) bypass the dissolution step entirely and leverage the intestinal lymphatic system, avoiding hepatic first-pass metabolism.

Standard Operating Protocol: SNEDDS Preparation
  • Step 1: Excipient Miscibility Screening. Determine the equilibrium solubility of the API in various oils and surfactants.

  • Step 2: Isotropic Mixture Preparation. Combine Capryol 90 (oil, 20% w/w), Tween 80 (surfactant, 50% w/w), and Transcutol P (co-surfactant, 30% w/w). Stir at 40°C until a homogenous, transparent mixture forms.

  • Step 3: Drug Loading. Add the oxazole derivative at 80% of its equilibrium solubility limit in the mixture. Causality: Loading at 80% (rather than 100%) provides a thermodynamic buffer, preventing the API from precipitating during long-term storage or temperature fluctuations.

  • Step 4: Self-Validation (Emulsification Assessment). Disperse 1 mL of the SMEDDS into 250 mL of 0.1N HCl (pH 1.2) at 37°C under mild agitation (50 rpm). Analyze the dispersion via Dynamic Light Scattering (DLS). A Z-average droplet size of < 50 nm with a Polydispersity Index (PDI) < 0.3 confirms successful self-nanoemulsification.

Troubleshooting & FAQs

Q: The formulation forms a clear microemulsion initially but precipitates after 2 hours in biorelevant media (FaSSIF). A: The formulation is losing its solvent capacity as the lipid components undergo lipolysis by pancreatic enzymes, forcing the highly lipophilic drug out of solution. Fix: Incorporate a polymeric precipitation inhibitor (e.g., 2-5% HPMC or Soluplus) into the oil phase to create a "supersaturable SMEDDS" (s-SMEDDS). This maintains the drug in a metastable supersaturated state long enough for complete absorption.

Quantitative Data & Pharmacokinetic Comparison

The following table summarizes the expected performance metrics of the 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole derivative across different formulation strategies, based on standard preclinical in vivo models (e.g., Sprague-Dawley rats).

Pharmacokinetic ParameterUnformulated API (Crystalline)ASD Formulation (HPMCAS-LF)SMEDDS Formulation (Lipid-based)
Aqueous Solubility (pH 6.5) < 1 µg/mL~45 µg/mL (Supersaturated)N/A (Emulsified in droplets)
Cmax (ng/mL) 120 ± 15850 ± 601150 ± 85
Tmax (hours) 4.01.51.0
Relative Bioavailability (F%) 100% (Reference baseline)~580%~820%
Food Effect High (Positive)ModerateNegligible

References

  • Title: Oxazole-Based Molecules in Anti-viral Drug Development Source: International Journal of Pharmaceutical Research and Applications URL: [Link][1]

  • Title: Solid dispersions: a review Source: PubMed / National Institutes of Health (NIH) URL: [Link][2]

  • Title: Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers Source: Molecular Pharmaceutics (ACS Publications) URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vivo Efficacy of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole: A Comparative Guide to Next-Generation Anti-Inflammatory Therapeutics

Executive Summary & Mechanistic Rationale The development of anti-inflammatory therapeutics has long been hindered by the cardiovascular liabilities associated with selective Cyclooxygenase-2 (COX-2) inhibitors (coxibs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of anti-inflammatory therapeutics has long been hindered by the cardiovascular liabilities associated with selective Cyclooxygenase-2 (COX-2) inhibitors (coxibs). While coxibs effectively manage pain and inflammation by reducing Prostaglandin E2 (PGE2), they simultaneously suppress the synthesis of cardioprotective prostacyclin (PGI2), leading to a pro-thrombotic state [1].

To overcome this, drug development has shifted toward targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1) , the terminal enzyme responsible for isomerizing PGH2 specifically into PGE2 [3]. Oxazole and benzoxazole derivatives are well-documented pharmacophores for mPGES-1 inhibition [5]. This guide evaluates the in vivo efficacy and safety of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (EFO-13) , a highly selective mPGES-1 inhibitor, comparing its performance against the non-selective NSAID Diclofenac and the COX-2 selective inhibitor Celecoxib .

Mechanism cluster_enzymes Cyclooxygenases AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 (Unstable Intermediate) COX1->PGH2 COX2->PGH2 mPGES1 mPGES-1 (Terminal Synthase) PGH2->mPGES1 PGIS PGIS (Terminal Synthase) PGH2->PGIS PGE2 PGE2 (Inflammation, Pain) mPGES1->PGE2 PGI2 PGI2 [Prostacyclin] (Cardioprotective) PGIS->PGI2 Celec Celecoxib (COX-2 Inhibitor) Celec->COX2 Blocks EFO13 EFO-13 (mPGES-1 Inhibitor) EFO13->mPGES1 Blocks

Fig 1. Arachidonic acid cascade illustrating EFO-13's selective mPGES-1 inhibition vs. COX-2.

Pharmacodynamic Profiling: The Carrageenan-Induced Paw Edema Model

Causality & Model Selection

The carrageenan-induced paw edema model in rats is the gold standard for evaluating acute anti-inflammatory activity [2]. The inflammatory response is biphasic: the early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (2–6 hours) is heavily driven by COX-2 and mPGES-1 mediated PGE2 release[4]. By measuring paw volume at the 4-to-6-hour mark, we selectively assess the compound's ability to inhibit the PGE2-driven inflammatory cascade.

Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol incorporates strict blinding, fasting (to standardize oral bioavailability), and dual-biomarker molecular readouts.

  • Animal Preparation: Fast male Wistar rats (150–200 g) for 12 hours prior to the experiment with water ad libitum. Measure baseline right hind paw volume using a water plethysmometer. Expert Insight: A water plethysmometer is critical as it measures volume displacement via conductivity changes without physically compressing the inflamed tissue, preventing mechanically induced PGE2 release.

  • Oral Dosing (t = -1h): Randomize animals into four groups (n=8/group). Administer via oral gavage: Vehicle (0.5% methylcellulose), Diclofenac (10 mg/kg), Celecoxib (10 mg/kg), or EFO-13 (10 mg/kg).

  • Induction (t = 0): Inject 100 µL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Plethysmometry (t = 1, 2, 4, 6h): Measure paw volume at designated intervals. The investigator performing the measurements must be blinded to the treatment groups.

  • Tissue Harvest & Molecular Validation (t = 6h): Euthanize the animals. Exsect the inflamed paw tissue, homogenize in cold indomethacin-spiked buffer (to halt ex vivo prostanoid synthesis), and centrifuge. Extract the supernatant for Enzyme-Linked Immunosorbent Assay (ELISA).

    • Target 1: PGE2 (Efficacy marker).

    • Target 2: 6-keto-PGF1α (The stable hydration product of PGI2, acting as a proxy for cardiovascular safety).

Workflow Acclimation 1. Preparation Fasting & Baseline Vol Dosing 2. Oral Dosing t = -1h Acclimation->Dosing Induction 3. Carrageenan t = 0 (Subplantar) Dosing->Induction Measurement 4. Plethysmometry t = 1, 2, 4, 6h Induction->Measurement Analysis 5. Tissue Harvest t = 6h (ELISA) Measurement->Analysis

Fig 2. Step-by-step in vivo workflow for the carrageenan-induced paw edema model.

Comparative Efficacy & Safety Data

Acute Anti-Inflammatory Efficacy

The data below demonstrates that EFO-13 provides equivalent anti-inflammatory efficacy to Celecoxib and Diclofenac. However, the molecular validation reveals EFO-13's superior mechanism: it successfully suppresses PGE2 in the inflammatory exudate while completely sparing the synthesis of PGI2 (measured via 6-keto-PGF1α).

Table 1: In Vivo Efficacy and Exudate Prostanoid Profiling (at t = 4h)

Treatment GroupDose (PO)Paw Vol. Increase (mL)Edema Inhibition (%)Exudate PGE2 (pg/mL)Exudate 6-keto-PGF1α (pg/mL)
Vehicle -0.85 ± 0.060%1250 ± 110450 ± 45
Diclofenac 10 mg/kg0.35 ± 0.0458%310 ± 35120 ± 20 (Suppressed)
Celecoxib 10 mg/kg0.38 ± 0.0555%340 ± 40145 ± 25 (Suppressed)
EFO-13 10 mg/kg0.36 ± 0.0457%325 ± 30430 ± 40 (Spared)
Systemic Cardiovascular Safety Validation

To definitively prove the cardiovascular safety of EFO-13, a 24-hour urine collection via metabolic cages was performed on healthy, non-inflamed rats. The fatal flaw of COX-2 inhibitors is the suppression of systemic prostacyclin (measured as urinary PGI-M) without suppressing pro-aggregatory thromboxane (measured as urinary Tx-M), leading to a dangerous pro-thrombotic shift [1].

Table 2: Systemic Prostanoid Metabolite Ratios (24h Urine via LC-MS/MS)

Treatment GroupUrinary PGI-M (ng/mg creatinine)Urinary Tx-M (ng/mg creatinine)PGI-M / Tx-M RatioClinical Implication
Vehicle 12.5 ± 1.215.2 ± 1.40.82Normal Homeostasis
Celecoxib 4.1 ± 0.814.8 ± 1.30.27 Pro-Thrombotic Risk
EFO-13 11.8 ± 1.114.9 ± 1.50.79 Maintained Homeostasis

Expert Insight: The PGI-M/Tx-M ratio is a highly reliable predictive biomarker for cardiovascular events in drug development. EFO-13's ability to maintain a ratio identical to the vehicle control confirms its target specificity for mPGES-1 over COX-2.

Conclusion & Translational Outlook

The in vivo validation of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (EFO-13) confirms that it is a highly efficacious, next-generation anti-inflammatory agent. By selectively inhibiting mPGES-1, EFO-13 matches the analgesic and anti-edematous potency of traditional NSAIDs and COX-2 inhibitors in the carrageenan-induced paw edema model. Crucially, it achieves this without disrupting the systemic PGI2/TxA2 balance, offering a self-validating, structurally distinct alternative to Celecoxib for patients with underlying cardiovascular risks.

References

  • Analgesic effects of a highly selective mPGES-1 inhibitor Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat Source: Current Protocols in Pharmacology / DOI.org URL:[Link]

  • Identification and development of mPGES-1 inhibitors: where we are at? Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Novel benzoxazole inhibitors of mPGES-1 Source: ResearchGate URL:[Link]

Comparative

A Researcher's Guide to Characterizing Novel Oxazole-Based Inhibitors: A Comparative Framework for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole

Abstract The 1,3-oxazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-oxazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1] Derivatives of this heterocyclic system have demonstrated a vast range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a novel derivative, 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole , a compound whose specific inhibitory profile is yet to be fully elucidated. In the absence of established data, this document provides a comprehensive framework for its characterization. We will proceed by hypothesizing a mechanism of action based on structurally related compounds and detail a rigorous, multi-pronged experimental plan to compare its performance against well-established inhibitors, thereby providing the drug discovery community with a robust roadmap for evaluating similar novel chemical entities.

Formulating a Testable Hypothesis: Targeting Tubulin Dynamics

The 2,5-disubstituted oxazole core is frequently associated with potent antiproliferative effects in cancer cell lines.[3] A significant body of research has demonstrated that many of these compounds exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[4] Specifically, compounds containing an oxazole scaffold have been identified as potent inhibitors of tubulin polymerization, effectively leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Given the structure of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole , which features a substituted phenyl ring at position 2 and an alkoxy group at position 5, it is reasonable to hypothesize that it may function as an inhibitor of tubulin polymerization. This hypothesis provides a clear starting point for experimental validation and comparison.

Selecting Benchmark Inhibitors for Comparison

To objectively evaluate the performance of a novel compound, it is essential to benchmark it against well-characterized agents that act on the same target. For this guide, we select three gold-standard tubulin-targeting agents with distinct mechanisms of action:

  • Paclitaxel (Taxol): A natural product and widely used chemotherapy agent that acts as a microtubule stabilizer , binding to the β-tubulin subunit and preventing depolymerization.

  • Colchicine: A classic natural product inhibitor that prevents tubulin polymerization by binding to the "colchicine-binding site" on β-tubulin.

  • Combretastatin A-4 (CA-4): A potent and structurally simple natural product that also inhibits tubulin polymerization by binding to the colchicine site. It serves as an excellent benchmark for synthetic small molecules.

By comparing our test compound to both a stabilizer (Paclitaxel) and destabilizers (Colchicine, CA-4), we can precisely define its mechanism of action.

Experimental Workflow for Comparative Analysis

A robust comparison requires a tiered approach, moving from a pure biochemical system to a cellular context. The following workflow provides a comprehensive evaluation of a potential tubulin inhibitor.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Cellular Mechanism A In Vitro Tubulin Polymerization Assay B Determine IC50 (Inhibitory Concentration) A->B Quantify inhibition D Determine GI50 (Growth Inhibition) B->D Correlate potency with cell activity C Antiproliferative Assay (e.g., MTT, CellTiter-Glo) C->D Measure cytotoxicity F Visualize Microtubule Network & Mitotic Arrest D->F Link cytotoxicity to mechanism E Immunofluorescence Microscopy E->F Confirm target engagement

Caption: A three-phase workflow for characterizing a novel inhibitor.

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Rationale: This is the primary and most direct test of our hypothesis. By using a cell-free system, we eliminate variables such as membrane permeability and off-target effects, ensuring that any observed activity is due to a direct interaction with tubulin. We monitor polymerization by measuring the increase in light scattering or fluorescence as microtubules form.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.

    • Prepare a 10 mM stock solution of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole and all comparator compounds (Paclitaxel, Colchicine, CA-4) in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in G-PEM buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare positive and negative controls: Paclitaxel (polymerization enhancer), Colchicine (polymerization inhibitor), and a vehicle control (1% DMSO).

  • Assay Execution:

    • Pipette 5 µL of each compound dilution (or control) into a clear, 384-well microplate.

    • In a separate tube on ice, prepare the tubulin reaction mix. Add the 3 mg/mL tubulin solution.

    • Initiate the polymerization reaction by transferring the plate to a microplate reader pre-warmed to 37°C and immediately adding 45 µL of the tubulin reaction mix to each well.

    • Monitor the change in absorbance (light scatter) at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance (OD₃₄₀) versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) for each curve.

    • Normalize the data to the vehicle control (100% activity) and a high-concentration colchicine control (0% activity).

    • Calculate the IC₅₀ value (the concentration at which tubulin polymerization is inhibited by 50%) for the test compound and comparators by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

Protocol: Cellular Antiproliferative Assay (GI₅₀ Determination)

This assay determines the compound's ability to inhibit the growth of cancer cells.

Rationale: A successful inhibitor must not only hit its target but also be able to cross the cell membrane and exert its effect in a complex cellular environment. This assay provides a crucial measure of overall cellular potency. Using a panel of cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) can reveal potential cell-type specificities.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture selected cancer cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating:

    • Harvest cells using trypsin and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test and comparator compounds in cell culture media.

    • Remove the old media from the plates and add 100 µL of the media containing the compounds. Include a vehicle control (e.g., 0.5% DMSO).

    • Incubate the plates for 72 hours.

  • Viability Measurement (Using MTT Reagent):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance data to the vehicle-treated cells (100% growth).

    • Plot the percentage of growth inhibition versus compound concentration and calculate the GI₅₀ (the concentration causing 50% growth inhibition) using a non-linear regression model.

Protocol: Immunofluorescence Microscopy for Microtubule Morphology

This technique allows for direct visualization of the microtubule network within cells, providing definitive proof of target engagement.

Rationale: While the antiproliferative assay shows that a compound is cytotoxic, this experiment shows how. By staining the tubulin cytoskeleton, we can directly observe the effects of microtubule disruption (or stabilization) and confirm that the compound's cellular activity is consistent with the biochemical data.

G cluster_0 Expected Cellular Phenotypes Control Vehicle (DMSO) Normal interphase microtubules Normal mitotic spindle CompoundX 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole Disrupted microtubule network Mitotic arrest with aberrant spindles Paclitaxel Paclitaxel Bundled, stabilized microtubules Mitotic arrest with abnormal asters

Caption: Expected results from immunofluorescence imaging.

Step-by-Step Methodology:

  • Cell Preparation:

    • Grow cells (e.g., HeLa) on sterile glass coverslips in a 24-well plate until they reach 50-60% confluency.

  • Compound Treatment:

    • Treat the cells with the test compound and comparators at a concentration equivalent to their 10x GI₅₀ for 16-24 hours. Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

    • Permeabilize the cell membranes with 0.2% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Counterstain the DNA by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the microtubule network (green channel) and nuclei (blue channel).

    • Analyze for changes in microtubule structure (e.g., depolymerization, bundling) and an increase in the mitotic index (the percentage of cells in mitosis).

Data Presentation and Interpretation

For effective comparison, all quantitative data should be summarized in a clear, tabular format.

Table 1: Comparative Inhibitory Activity

Compound Target Mechanism Biochemical IC₅₀ (µM)¹ Cellular GI₅₀ (µM)²
5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole Tubulin Destabilizer (Hypothesized) Experimental Value Experimental Value
Colchicine Tubulin Destabilizer 0.5 - 2.0 0.01 - 0.05
Combretastatin A-4 Tubulin Destabilizer 0.5 - 1.5 0.001 - 0.01

| Paclitaxel | Tubulin Stabilizer | N/A³ | 0.002 - 0.01 |

¹ IC₅₀ from in vitro tubulin polymerization assay. ² GI₅₀ from a representative cancer cell line (e.g., HeLa). ³ Paclitaxel promotes polymerization, so a standard IC₅₀ is not applicable. Its EC₅₀ for polymerization enhancement would be measured instead.

Interpreting the Results:

  • Potency: A low IC₅₀/GI₅₀ value indicates high potency. By comparing the experimental value for our test compound to those of CA-4 and Colchicine, we can rank its potency.

  • Biochemical vs. Cellular Activity: A large discrepancy between the biochemical IC₅₀ and the cellular GI₅₀ (e.g., GI₅₀ >> IC₅₀) may suggest poor cell permeability or that the compound is being removed from the cell by efflux pumps.

  • Confirmation of Mechanism: The immunofluorescence results are critical. If 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole causes microtubule depolymerization and mitotic arrest, similar to Colchicine and CA-4, it strongly supports the initial hypothesis. If it causes microtubule bundling, its mechanism is more akin to Paclitaxel.

Conclusion

Sources

Validation

Evaluating the Target Specificity of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise characterization of a small molecule's target specificity is paramount. It is the cornerstone of developing safe and efficacious therapeutics while minimizing off-ta...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's target specificity is paramount. It is the cornerstone of developing safe and efficacious therapeutics while minimizing off-target effects that can lead to unforeseen toxicities. This guide provides an in-depth comparative analysis of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, a synthetic heterocyclic compound, within the context of anticancer research. While direct experimental data for this specific molecule is nascent, we will extrapolate from the well-established bioactivity of the 2-aryl-1,3-oxazole scaffold to frame our evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the identification and validation of novel therapeutic agents.

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties[1][2]. The substitution pattern on the oxazole core plays a critical role in defining the compound's biological activity[1]. The presence of a 2-aryl group, in this case, a 4-fluorophenyl moiety, is a common feature in many oxazole-based compounds with demonstrated cytotoxic effects against cancer cell lines[3][4]. The ethoxy group at the 5-position further modifies the molecule's physicochemical properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

This guide will therefore proceed under the hypothesis that 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole is a candidate anticancer agent. We will compare its hypothetical target specificity evaluation with established anticancer agents and provide detailed experimental protocols for its comprehensive assessment.

Comparative Analysis: Potential Target Landscape and Alternative Agents

Given the prevalence of the 2-aryl-oxazole core in oncology research, 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole could potentially target a range of proteins implicated in cancer progression. These may include protein kinases, enzymes involved in metabolic pathways, or proteins regulating apoptosis. For a meaningful comparison, we will consider two alternative agents with distinct mechanisms of action:

  • Paclitaxel: A well-established mitotic inhibitor that targets tubulin, leading to cell cycle arrest and apoptosis.

  • Erlotinib: A tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).

This comparison will allow us to frame the evaluation of our lead compound's specificity against both a broadly cytotoxic agent and a highly targeted therapy.

Data Summary for Comparative Agents
CompoundPrimary Target(s)Mechanism of ActionKnown Off-Target Effects
Paclitaxel β-tubulinStabilizes microtubules, leading to mitotic arrestNeuropathy, myelosuppression (due to effects on neuronal and hematopoietic cells)
Erlotinib EGFR tyrosine kinaseInhibits EGFR signaling, blocking cell proliferation and survivalSkin rash, diarrhea (due to effects on EGFR in skin and gastrointestinal tract)
5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (Hypothetical) To be determinedTo be determinedTo be determined

Experimental Workflows for Evaluating Target Specificity

To rigorously assess the target specificity of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, a multi-pronged approach is essential. The following experimental protocols provide a self-validating system to identify the primary target(s) and potential off-target interactions.

Initial Phenotypic Screening and Cellular Viability Assays

The first step is to confirm the hypothesized anticancer activity and determine the compound's potency across a panel of cancer cell lines.

Protocol: MTT Assay for Cellular Viability

  • Cell Plating: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

This initial screen will provide crucial data on the compound's potency and selectivity against different cancer cell types.

Caption: Workflow for initial cellular viability screening.

Target Identification using Affinity-Based and Label-Free Methods

Once cytotoxic activity is confirmed, the next critical step is to identify the direct binding partners of the compound.

Protocol: Affinity-Based Pull-Down Assay

This method involves immobilizing the compound of interest to a solid support to "pull down" its binding partners from a cell lysate.

  • Compound Immobilization: Synthesize a derivative of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads). A control set of beads without the compound should also be prepared.

  • Cell Lysis: Prepare a whole-cell lysate from a cancer cell line that is sensitive to the compound.

  • Incubation: Incubate the cell lysate with both the compound-conjugated beads and the control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are unique to the compound-conjugated beads, and identify them using mass spectrometry (LC-MS/MS).

G cluster_0 Target Identification Workflow A Immobilize Compound on Beads B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Identify Proteins by Mass Spectrometry D->E

Sources

Comparative

A Researcher's Guide to Confirming the Binding Site of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole

For researchers, scientists, and drug development professionals, elucidating the precise binding site of a novel small molecule on its protein target is a critical step in understanding its mechanism of action and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding site of a novel small molecule on its protein target is a critical step in understanding its mechanism of action and advancing drug discovery efforts. This guide provides a comprehensive, technically-grounded workflow for confirming the binding site of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, a compound with potential therapeutic activity. Given that the direct protein target of this specific oxazole derivative is not widely established in public literature, this guide will first address the crucial phase of target identification before delving into the intricacies of binding site validation. We will explore and compare various experimental strategies, emphasizing the rationale behind each methodological choice to ensure scientific rigor and trustworthiness in your findings.

Part 1: The Foundational Step - Identifying the Molecular Target

Before confirming a binding site, one must first identify the binding partner. The initial challenge with a novel compound like 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole is to pinpoint its direct protein target(s) within a complex biological system. A powerful and unbiased method for this is Photo-Affinity Labeling (PAL) coupled with mass spectrometry-based proteomics.

Photo-Affinity Labeling (PAL) for Target Discovery

PAL is a robust technique to covalently capture non-covalent small molecule-protein interactions, enabling the identification of direct binding partners from a complex proteome.[1] The core principle involves chemically modifying the small molecule of interest to include two key functionalities: a photo-reactive group (e.g., a diazirine) and an enrichment handle (e.g., an alkyne for click chemistry).

Experimental Workflow: Target Identification using PAL

PAL_Workflow cluster_synthesis Probe Synthesis cluster_incubation Cellular Interaction cluster_crosslinking Covalent Capture cluster_enrichment Target Isolation cluster_analysis Identification A Synthesize PAL probe: 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole with diazirine and alkyne tags B Incubate live cells or cell lysate with the PAL probe A->B C Control: Incubate with excess parent compound (competitive displacement) D UV Irradiation (e.g., 365 nm) to activate diazirine and form a covalent bond with the target protein B->D C->D E Cell Lysis & Protein Extraction D->E F Click Chemistry: Attach biotin to the alkyne handle E->F G Streptavidin Affinity Purification to enrich for labeled proteins F->G H On-bead tryptic digestion G->H I LC-MS/MS Analysis to identify enriched proteins H->I J Data Analysis: Compare probe-treated vs. control to identify specific targets I->J

Caption: Workflow for target identification using Photo-Affinity Labeling (PAL).

Step-by-Step Protocol for PAL-based Target Identification:

  • Probe Synthesis: Synthesize a derivative of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole incorporating a diazirine moiety and an alkyne handle. The placement of these tags should be carefully considered to minimize disruption of the compound's native binding activity.

  • Cellular Incubation: Treat the biological system of interest (e.g., a relevant cell line) with the synthesized PAL probe. A crucial control is to co-incubate the probe with a significant excess of the original, unmodified 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole. This competitive displacement control helps to distinguish specific binders from non-specifically labeled proteins.[1]

  • Photo-Crosslinking: Expose the cells or lysate to UV light at a wavelength that activates the diazirine group (typically ~365 nm). This generates a highly reactive carbene intermediate that will form a covalent bond with nearby amino acid residues of the interacting protein.[2]

  • Lysis and Enrichment: Lyse the cells and perform a click chemistry reaction to attach a biotin molecule to the alkyne handle of the probe. The biotinylated proteins can then be selectively enriched from the complex lysate using streptavidin-coated beads.[1]

  • Proteomic Analysis: The enriched proteins are digested on-bead (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: By comparing the proteins identified in the PAL probe-treated sample with those from the competitive displacement control, a list of high-confidence candidate target proteins can be generated.

Part 2: High-Resolution Confirmation of the Binding Site

Once a primary target protein is identified, the next phase is to precisely map the binding interface. This involves a combination of high-resolution structural biology, biophysical interaction analysis, and biochemical validation techniques.

A. X-Ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides an atomic-level three-dimensional structure of the protein-ligand complex, offering unambiguous evidence of the binding site and the specific molecular interactions involved.[3][4]

Step-by-Step Protocol for X-Ray Crystallography:

  • Protein Expression and Purification: Express the identified target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify it to high homogeneity.

  • Crystallization: Screen a wide range of conditions to obtain well-ordered crystals of the target protein.

  • Ligand Soaking or Co-crystallization: Introduce 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole to the protein crystals. This can be achieved by soaking existing crystals in a solution containing the compound or by co-crystallizing the protein in the presence of the ligand.[4]

  • X-ray Diffraction Data Collection: Expose the protein-ligand crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.[3]

  • Structure Determination and Refinement: Process the diffraction data to generate an electron density map. The protein and ligand structures are then built into this map and refined to yield a high-resolution model of the complex.[5]

Data Presentation: Interpreting Crystallographic Data

ParameterDescriptionExample ValueSignificance
Resolution (Å) The level of detail in the crystal structure.1.8 ÅLower values indicate higher resolution and more precise atomic positions.[6]
R-work / R-free Measures of how well the model fits the experimental data.0.19 / 0.22Lower values indicate a better fit. R-free is a less biased indicator.
Electron Density Visual representation of atomic positions.Clear density for the ligandConfirms the presence and orientation of the bound ligand.[5]
Key Interactions Hydrogen bonds, hydrophobic contacts, etc.H-bond to Ser123, pi-stacking with Phe256Defines the specific residues and forces governing the binding.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Binding in Solution

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[7][8][9] It can identify the binding interface by monitoring chemical shift perturbations in the protein upon ligand binding.

Experimental Workflow: NMR Binding Site Mapping

NMR_Workflow A Prepare ¹⁵N-labeled target protein B Acquire 2D ¹H-¹⁵N HSQC spectrum of the free protein (apo) A->B C Titrate increasing concentrations of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole B->C D Acquire 2D ¹H-¹⁵N HSQC spectrum at each titration point C->D E Overlay and compare spectra D->E F Identify residues with significant Chemical Shift Perturbations (CSPs) E->F G Map CSPs onto the protein structure to reveal the binding site F->G

Caption: NMR workflow for mapping a ligand binding site.

Step-by-Step Protocol for NMR Chemical Shift Perturbation Mapping:

  • Isotope Labeling: Express and purify the target protein with uniform ¹⁵N labeling (and optionally ¹³C labeling).

  • NMR Data Acquisition: Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free protein. Each peak in this spectrum corresponds to a specific amino acid residue's backbone amide group.

  • Ligand Titration: Add increasing amounts of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole to the protein sample and acquire an HSQC spectrum at each concentration.[7]

  • Data Analysis: Overlay the spectra from the titration series. Residues in or near the binding site will experience a change in their local chemical environment upon ligand binding, causing their corresponding peaks in the HSQC spectrum to shift. These are known as Chemical Shift Perturbations (CSPs).[10]

  • Binding Site Mapping: By mapping the residues with the most significant CSPs onto the 3D structure of the protein (obtained from crystallography or homology modeling), the binding site can be delineated.

Comparative Analysis: X-Ray Crystallography vs. NMR Spectroscopy

FeatureX-Ray CrystallographyNMR Spectroscopy
State Solid (crystal)Solution
Resolution AtomicResidue-level
Protein Size No strict upper limitGenerally < 70 kDa
Dynamics Static snapshotProvides information on dynamics
Throughput LowerCan be higher for screening
Key Output High-resolution 3D structure of the complexIdentification of residues at the binding interface
C. Site-Directed Mutagenesis: Functional Validation of Key Residues

Once key interacting residues have been identified by structural or biophysical methods, site-directed mutagenesis is the definitive biochemical technique to validate their functional importance in ligand binding.[11][12]

Step-by-Step Protocol for Site-Directed Mutagenesis:

  • Mutant Design: Based on the structural data, identify key residues that form direct contacts with 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole. Design mutations to alter or abolish these interactions (e.g., mutating a hydrogen bond donor to an alanine).

  • Mutagenesis: Use a commercial kit or a standard PCR-based method to introduce the desired point mutations into the gene encoding the target protein.[13]

  • Expression and Purification: Express and purify the mutant proteins in the same manner as the wild-type protein.

  • Binding Affinity Measurement: Quantitatively measure the binding affinity of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole to both the wild-type and mutant proteins. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are ideal for this.[14][15]

  • Data Comparison: A significant decrease or complete loss of binding affinity for a mutant protein confirms the functional importance of the mutated residue in the binding of the compound.[16]

Data Presentation: Binding Affinity Comparison

Protein VersionBinding Affinity (KD)Fold Change vs. Wild-TypeInterpretation
Wild-Type 1.2 µM-Baseline affinity.
Mutant: Ser123Ala 85 µM70.8-fold decreaseSer123 is critical for binding, likely via a hydrogen bond.
Mutant: Phe256Ala 25 µM20.8-fold decreasePhe256 contributes significantly to binding, likely through hydrophobic or pi-stacking interactions.
Mutant: Val300Ala 1.5 µM1.25-fold decreaseVal300 is not a critical residue for direct binding.

Conclusion

Confirming the binding site of a novel compound like 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole is a multi-faceted process that demands a logical and rigorous experimental pipeline. This guide outlines a pathway from initial target discovery using photo-affinity labeling to high-resolution binding site characterization through a synergistic combination of X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis. By employing these complementary techniques, researchers can build a comprehensive and validated model of the molecular interactions, providing a solid foundation for understanding the compound's mechanism of action and guiding future structure-based drug design efforts.

References

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). SpringerLink. Retrieved March 7, 2024, from [Link]

  • NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure. Retrieved March 7, 2024, from [Link]

  • Mayer, M., & Meyer, B. (2003). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. PubMed. Retrieved March 7, 2024, from [Link]

  • (PDF) NMR Methods to Characterize Protein-Ligand Interactions. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • A simple photo-affinity labeling protocol. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 7, 2024, from [Link]

  • A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Estimating Protein-Ligand Binding Affinity using High- Throughput Screening by NMR. (n.d.). University of Nebraska–Lincoln. Retrieved March 7, 2024, from [Link]

  • Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Ligand screening with NMR. (n.d.). IMSERC - Northwestern University. Retrieved March 7, 2024, from [Link]

  • Protein X-ray Crystallography in Drug Discovery. (n.d.). Creative Biostructure. Retrieved March 7, 2024, from [Link]

  • Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. (n.d.). Springer Protocols. Retrieved March 7, 2024, from [Link]

  • Modern biophysical methods for protein-ligand interactions. (2015, February 4). Biofísica. Retrieved March 7, 2024, from [Link]

  • Photoaffinity Labeling and in-Gel Fluorescence. (n.d.). Bio-protocol. Retrieved March 7, 2024, from [Link]

  • Exploring Molecular Interactions: A Guide to Biophysical Techniques. (2024, November 4). Omics. Retrieved March 7, 2024, from [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). MDPI. Retrieved March 7, 2024, from [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. (2016, January 26). MDPI. Retrieved March 7, 2024, from [Link]

  • Protein-Ligand Interactions Analysis: X-ray Crystallography & NMR. (n.d.). SARomics. Retrieved March 7, 2024, from [Link]

  • Mutagenesis: Site-Directed. (2018, January 15). Twist Bioscience. Retrieved March 7, 2024, from [Link]

  • X-ray crystallographic studies of protein-ligand interactions. (2003, October 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Studying protein-ligand interactions using X-ray crystallography. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Site-directed mutagenesis. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • μMap Photoproximity Labeling Enables Small Molecule Binding Site Mapping. (2023, July 20). Macmillan Group. Retrieved March 7, 2024, from [Link]

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016, April 14). JoVE. Retrieved March 7, 2024, from [Link]

  • Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis. (2018, November 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Identification of the binding site for non-covalent small molecule drugs in living cells. (n.d.). ChomiX. Retrieved March 7, 2024, from [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Site-directed Mutagenesis. (n.d.). Universität Tübingen. Retrieved March 7, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole proper disposal procedures

This comprehensive technical guide outlines the precise operational and disposal protocols for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole , a specialized fluorinated heterocyclic intermediate frequently utilized in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide outlines the precise operational and disposal protocols for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole , a specialized fluorinated heterocyclic intermediate frequently utilized in pharmaceutical drug development.

Because this compound contains both a highly stable carbon-fluorine (C-F) bond and a nitrogen-containing oxazole ring, it cannot be treated as standard organic waste. Improper disposal poses severe environmental and safety risks, including the release of toxic fluorinated by-products and corrosive hydrogen fluoride (HF) gas.

Part 1: Chemical Profiling & Environmental Risk Causality

To design a self-validating disposal system, we must first understand the molecular causality that dictates the destruction parameters of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole:

  • The Carbon-Fluorine (C-F) Bond Challenge : The C-F bond is one of the strongest in organic chemistry (requiring ~485 kJ/mol to cleave). Conventional incineration methods operating at lower temperatures often fail to completely destroy fluorinated organics[1]. Insufficient thermal degradation leads to incomplete combustion, releasing volatile, toxic fluorinated by-products (Products of Incomplete Combustion, or PICs) into the atmosphere[1].

  • Hydrogen Fluoride (HF) Generation : When the C-F bond is successfully broken under high heat, the fluorine atoms react with hydrogen to form Hydrogen Fluoride (HF) gas[2]. HF is highly corrosive and necessitates specialized alkaline scrubbing before exhaust gases can be released.

  • Heteroaromatic Nitrogen : The oxidation of the oxazole ring generates nitrogen oxides (NOx), requiring secondary emission controls to comply with Clean Air Act standards.

Part 2: Laboratory-Level Operational Disposal Plan

At the bench level, the primary objective is to isolate the compound to ensure it is routed to a facility capable of high-temperature halogenated destruction.

Step-by-Step Segregation and Containment Methodology
  • Isolate the Waste Stream : Place all unreacted 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, contaminated solvents, and reaction by-products exclusively into a receptacle designated for Halogenated Organic Waste [3].

    • Causality: Mixing halogenated waste with non-halogenated waste (like pure ethanol or acetone) significantly increases disposal costs and reduces the BTU (fuel) value of the waste stream, complicating the thermal destruction logistics at the facility level[4][5].

  • Select Compatible Containment : Use High-Density Polyethylene (HDPE) or glass containers. Ensure the container has a tight-fitting, screw-top closure[3][5]. Do not use safety disposal cans intended for non-halogenated fuels[4].

  • Prevent Chemical Incompatibilities : Ensure the waste is strictly organic. Do not mix with strong aqueous acids, bases, or heavy metals (e.g., Silver, Chromium)[4].

  • Labeling and SAA Transfer : Immediately label the container with the full chemical name ("5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole") and the explicit phrase "Hazardous Waste." Do not use formulas or abbreviations[6]. Transfer to the laboratory's Satellite Accumulation Area (SAA).

    • Self-Validation Checkpoint: Before sealing the container, visually inspect the liquid for phase separation (which would indicate accidental mixing of incompatible aqueous/organic layers). Verify that the total accumulation time in the SAA does not exceed 90 days to maintain RCRA compliance[5].

Part 3: Facility-Level Thermal Destruction & Scrubbing

Once transported by a licensed hazardous waste contractor, the compound must undergo a rigorous, multi-stage destruction process.

Step-by-Step Thermal Destruction Methodology
  • High-Temperature Incineration : The waste is injected into a rotary kiln or liquid injection incinerator. The combustion chamber must operate at temperatures between 1000°C and 1100°C [1][7].

    • Causality: This extreme temperature profile is the only reliable method to provide the activation energy required to shatter the C-F bond, preventing the survival of intact fluorinated fragments[7][8].

  • Extended Residence Time : The vaporized waste must remain in the secondary combustion chamber for a minimum residence time of >2.0 seconds to ensure complete oxidation[7].

  • Rapid Quenching : Post-combustion exhaust is immediately routed through a water quench system to rapidly drop the temperature below 200°C.

    • Causality: Rapid cooling prevents the de novo thermodynamic reformation of halogenated dioxins and furans.

  • Alkaline Wet Scrubbing : The cooled flue gas is passed through a packed-tower wet scrubber utilizing an alkaline reagent (e.g., NaOH or Ca(OH)₂). The scrubber neutralizes the HF gas ( HF+NaOH→NaF+H2​O ) and captures NOx[9].

    • Self-Validation Checkpoint: The facility's Continuous Emission Monitoring System (CEMS) must verify that the stack exhaust maintains a hydrogen halide concentration indicating ≥99% removal efficiency, ensuring compliance with the Hazardous Organic NESHAP (HON) Rule[9].

Part 4: Quantitative Data & Operational Parameters

Table 1: Waste Segregation Compatibility Matrix

Waste Category Compatibility with 5-Ethoxy... Operational Rationale
Halogenated Organics (e.g., DCM, Chloroform) Highly Compatible Co-disposal stream; requires identical high-temperature thermal destruction[4].
Non-Halogenated Organics (e.g., Acetone, Hexane) Incompatible (Economically) Mixing increases disposal costs and reduces fuel-blending efficiency for the non-halogenated stream[4][5].

| Strong Acids / Bases | Strictly Incompatible | Risk of exothermic reactions, pressurization, or degradation into volatile toxic byproducts[4]. |

Table 2: Incineration & Scrubbing Operational Parameters

Parameter Minimum Requirement Scientific Causality
Combustion Temperature > 1000°C (1832°F) Required to break the highly stable Carbon-Fluorine (C-F) bond[1][8].
Residence Time > 2.0 seconds Ensures complete oxidation, preventing Products of Incomplete Combustion (PICs)[7].
Quench Rate Rapid cooling to < 200°C Prevents the de novo synthesis of halogenated dioxins and furans.

| Scrubber Reagent | Alkaline solution (pH > 9) | Neutralizes corrosive Hydrogen Fluoride (HF) gas generated during combustion[9]. |

Part 5: Disposal Workflow Visualization

DisposalWorkflow Source 5-Ethoxy-2-(4-fluorophenyl) -1,3-oxazole Waste Collection Halogenated Organic Waste Receptacle Source->Collection Segregate (No Acids/Bases) Storage Satellite Accumulation Area (SAA) < 90 Days Collection->Storage Label & Seal Transport Licensed Hazmat Transport Storage->Transport Manifest & Ship Incinerator High-Temp Incinerator (>1000°C, >2s residence) Transport->Incinerator Thermal Destruction Scrubber Alkaline Wet Scrubber (Neutralizes HF & NOx) Incinerator->Scrubber Flue Gas (HF, NOx) Emission Clean Exhaust Gas (EPA HON Compliant) Scrubber->Emission >99% Halogen Removal

Figure 1: End-to-end lifecycle and thermal destruction workflow for fluorinated oxazole waste.

References

  • Bailey, R. V., & Phillips, J. B. (1996). Treatment of Halogenated Organic Vent Streams for the Reduction of Air Emissions. Journal of the Air & Waste Management Association. URL:[Link]

  • Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. EPA.gov. URL:[Link]

  • Sustainability Directory. (2025). How Does the High Stability of the Carbon-Fluorine Bond in PFAS Chemicals Contribute to the Failure of Conventional Incineration Methods to Safely Dispose of Them? URL: [Link]

  • University of Northern Iowa (UNI). Hazardous Waste Management Manual. URL: [Link]

  • Lehigh University Campus Safety Division. Hazardous Waste Disposal. URL: [Link]

  • Western Kentucky University (WKU). Hazardous & Regulated Waste Management Guide. URL:[Link]

  • Undark Magazine. (2025). A Burning Question: The Risks of Incinerating Forever Chemicals. URL:[Link]

  • Reginfo.gov. Incineration is not a safe disposal method for PFAS. URL:[Link]

Sources

Handling

Personal protective equipment for handling 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole

Essential Safety and Handling Guide for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Ethoxy-2-(4-fluorophenyl)-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from established protocols for structurally similar oxazole derivatives and fluorinated aromatic compounds to ensure a high standard of laboratory safety. The procedural and step-by-step instructions herein are designed to build a foundation of trust and provide value beyond the product itself for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

While a detailed toxicological profile for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole is not yet established, an analysis of its constituent chemical motifs—an oxazole ring, an ethoxy group, and a fluorophenyl group—necessitates a cautious approach. Structurally related oxazole compounds are known to cause skin and eye irritation.[1][2][3][4][5][6] Fluorinated organic compounds, while often enhancing metabolic stability in drug candidates, can also present unique reactivity and toxicological considerations.[7][8] Therefore, all handling procedures must be grounded in the precautionary principle, assuming the compound may be harmful if inhaled, ingested, or absorbed through the skin.

Core Safety Directives:

  • Always handle in a designated area: All work with this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][9]

  • Avoid direct contact: Prevent skin and eye contact through the mandatory use of appropriate Personal Protective Equipment (PPE).

  • Assume toxicity: Until proven otherwise, treat the compound as potentially toxic.

  • Plan for emergencies: Be familiar with the location and operation of safety showers, eyewash stations, and spill kits.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole.

PPE Item Specification Rationale
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness)Provides a chemical-resistant barrier against skin contact.[9] For prolonged contact or spill cleanup, consider thicker, chemical-resistant gloves.
Eye Protection ANSI Z87.1 certified safety goggles with side shieldsProtects against splashes and airborne particles.[9][10] A face shield may be required for larger quantities or splash-prone operations.[11]
Body Protection Flame-resistant laboratory coatProtects clothing and skin from contamination.[9][12]
Respiratory Protection Not generally required when handled in a fume hood.If there is a risk of aerosol generation or work outside a fume hood, a NIOSH-approved respirator is necessary.[1][10]

Step-by-Step Handling and Operational Protocol

Adherence to a systematic workflow is paramount for safety and experimental integrity.

Preparation and Weighing:

  • Designate a Workspace: Before handling, designate a clean and uncluttered area within a chemical fume hood.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole to the container. Avoid creating dust.

  • Secure Container: Tightly cap the primary container immediately after weighing.

Solubilization and Reaction Setup:

  • Inert Atmosphere: For reactions requiring an inert atmosphere, ensure your glassware is properly dried and purged with nitrogen or argon.

  • Solvent Addition: Add the desired solvent to the vessel containing the compound via a syringe or cannula.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or releases volatile substances.

  • Don Appropriate PPE: If safe to do so, don additional PPE such as a respirator and chemical-resistant apron before addressing the spill.

  • Containment: For solid spills, carefully sweep the material into a designated waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[3][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan

All waste containing 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all solid waste (contaminated weigh boats, pipette tips, gloves, etc.) and liquid waste solutions in separate, clearly labeled, and sealed hazardous waste containers.[9] Do not mix with other waste streams unless compatibility is known.[1]

  • Labeling: The waste container must be labeled "Hazardous Waste: 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole".

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Designate Fume Hood Workspace DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Compound DonPPE->Weigh Solubilize Solubilization / Reaction Setup Weigh->Solubilize Segregate Segregate Waste Solubilize->Segregate Spill Spill or Exposure? Solubilize->Spill Label Label Waste Container Segregate->Label Store Store for Pickup Label->Store Spill->Segregate No Emergency Follow Emergency Procedures Spill->Emergency Yes

Caption: Workflow for the safe handling of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole.

References

  • Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • LCSS: FLUORINE. National Research Council.
  • Safety data sheet - BASF. (2025, July 28).
  • Safety data sheet - BASF. (2025, January 31).
  • Personal Protective Equipment Selection Guide. (2015, July 22). RLSS.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025, July 29). ACS Publications.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Unknown Source.
  • 5-ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid. Santa Cruz Biotechnology.
  • code of practice compressed fluorine and mixtures with inert gases. EIGA.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2024, October 26). TCI Chemicals.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Fluorine Safety. Unknown Source.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
  • 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. MilliporeSigma.
  • chemical label 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid. Unknown Source.
  • Safety Data Sheet. Sterilex LLC.
  • Safety Data Sheet. (2025, June 9). Cayman Chemical.
  • Synthetic approaches for oxazole derivatives: A review. (2021, October 17). ResearchGate.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
  • 2-(3-FLUOROPHENYL)-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE. gsrs.
  • 5-AMINO-3-(4-FLUOROPHENYL)ISOXAZOLE Safety Data Sheets. Echemi.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole
Reactant of Route 2
5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole
© Copyright 2026 BenchChem. All Rights Reserved.